molecular formula C13H9BrN2 B1525716 6-Bromo-3-phenyl-1H-indazole CAS No. 885271-16-9

6-Bromo-3-phenyl-1H-indazole

Cat. No.: B1525716
CAS No.: 885271-16-9
M. Wt: 273.13 g/mol
InChI Key: NBDDKVVSMSJOSD-UHFFFAOYSA-N
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Description

6-Bromo-3-phenyl-1H-indazole is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDDKVVSMSJOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722935
Record name 6-Bromo-3-phenyl-1H-indazole
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Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-16-9
Record name 6-Bromo-3-phenyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-phenyl-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID80722935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-bromo-3-phenyl-1H-indazole

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial structural motif and key intermediate in the development of novel therapeutic agents.[1][2] Its scaffold is found in molecules designed as kinase inhibitors and other targeted therapies, making robust and scalable synthetic routes to this compound highly valuable for drug discovery professionals.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. We will explore two main approaches: the post-cyclization functionalization of a pre-formed 6-bromo-1H-indazole core and the construction of the indazole ring from pre-functionalized acyclic precursors.

The Strategic Importance of the Indazole Scaffold

The indazole ring system, an isostere of indole, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[4][5][6] The specific substitution pattern of this compound offers three key points for molecular diversification: the N-1 position of the indazole ring, the bromine atom at C-6, and the phenyl group at C-3. The bromine atom is particularly useful as it provides a handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7][8]

Retrosynthetic Analysis & Synthetic Planning

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, which form the basis of the synthetic routes discussed in this guide.

G cluster_0 Strategy I: Post-Cyclization Functionalization cluster_1 Strategy II: Cyclization of Precursors target This compound strategy1_inter C-N / C-C Disconnection target->strategy1_inter Suzuki Coupling strategy2_inter N-N / C-N Disconnection target->strategy2_inter Fischer-type Synthesis precursor1 6-Bromo-1H-indazole strategy1_inter->precursor1 precursor2 Phenylboronic Acid strategy1_inter->precursor2 precursor1_source 4-Bromo-2-methylaniline precursor1->precursor1_source Diazotization/ Cyclization precursor3 (4-Bromophenyl)hydrazine strategy2_inter->precursor3 precursor4 Benzaldehyde strategy2_inter->precursor4

Caption: Retrosynthetic analysis of this compound.

Strategy I involves creating the 6-bromo-1H-indazole core first and subsequently introducing the phenyl group at the C-3 position. This is often achieved via halogenation of the C-3 position followed by a palladium-catalyzed cross-coupling reaction. Strategy II constructs the final molecule by cyclizing precursors that already contain the necessary carbon skeleton, such as in a Fischer-type synthesis from a substituted hydrazine and an aldehyde.

Synthetic Strategy I: Post-Cyclization C-3 Arylation

This is a highly reliable and modular approach that leverages the robust chemistry of the indazole core. The workflow is sequential, allowing for the isolation and purification of key intermediates.

G A 4-Bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C 6-Bromo-1H-indazole B->C Diazotization/Cyclization (Isoamyl Nitrite) D 6-Bromo-3-iodo-1H-indazole C->D C-3 Iodination (I₂, KOH, DMF) E This compound D->E Suzuki Coupling (Phenylboronic Acid, Pd Catalyst)

Caption: Workflow for the Post-Cyclization C-3 Arylation Strategy.

Synthesis of the 6-bromo-1H-indazole Core

The synthesis begins with the commercially available 4-bromo-2-methylaniline. The process involves an intramolecular cyclization via diazotization.[3]

Experimental Protocol:

  • Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like chloroform. Cool the solution and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C. Stir until the reaction is complete (monitored by TLC).[3] The purpose of acetylation is to protect the amine and form a better directing group for the subsequent cyclization.

  • Diazotization and Cyclization: To the crude acetamide from the previous step, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C in chloroform) for several hours.[3] The isoamyl nitrite acts as the diazotizing agent, which, upon heating, facilitates an intramolecular cyclization to form the indazole ring.

  • Hydrolysis and Work-up: After cooling, remove the solvent under vacuum. Add concentrated hydrochloric acid and heat to 50-60°C to hydrolyze the N-acetyl group. Cool the mixture and neutralize with a strong base (e.g., 50% NaOH) to a pH > 10 to precipitate the product.[3]

  • Isolation: The crude 6-bromo-1H-indazole is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[9]

Regioselective Iodination at the C-3 Position

The C-3 position of the 1H-indazole ring is acidic and can be deprotonated with a suitable base. The resulting anion readily reacts with an electrophilic iodine source to yield the 3-iodo derivative with high regioselectivity.[7][10]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 eq). Stir the mixture at room temperature until the indazole fully dissolves and forms the corresponding anion.[7]

  • Iodination: Prepare a solution of iodine (I₂, 1.5 eq) in DMF and add it dropwise to the reaction mixture. Stir at room temperature for 2-4 hours.[7] The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench excess iodine, which is observed by the disappearance of the brown color. A precipitate will form, which is collected by filtration, washed with water, and dried to afford 6-bromo-3-iodo-1H-indazole.[7]

Palladium-Catalyzed Suzuki Cross-Coupling

The final step is a Suzuki cross-coupling reaction, a powerful C-C bond-forming reaction that couples the 3-iodoindazole with phenylboronic acid.[7][8]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).[7]

  • Solvent and Reaction: Add a mixed solvent system, such as dioxane and water (e.g., 4:1 ratio). Purge the mixture with an inert gas (nitrogen or argon) and heat to 80-100°C for several hours until TLC analysis indicates the consumption of the starting material.[7]

  • Work-up and Purification: Cool the reaction mixture and evaporate the organic solvent. Extract the residue with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Parameter Step 3.1 (Core Synthesis) Step 3.2 (Iodination) Step 3.3 (Suzuki Coupling)
Starting Material 4-Bromo-2-methylaniline6-Bromo-1H-indazole6-Bromo-3-iodo-1H-indazole
Key Reagents Acetic anhydride, Isoamyl nitrite, HClKOH, I₂, DMFPhenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃
Typical Yield 60-75%70-85%[7]75-90%
Purity Assessment NMR, HPLCNMR, HPLCNMR, HPLC, MS

Synthetic Strategy II: Cyclization of Pre-functionalized Precursors

This approach aims to construct the indazole ring in the final step from an acyclic precursor that already contains the C-3 phenyl substituent.

Fischer Indole Synthesis Analogue

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde.[11][12] While not directly forming an indazole, analogous cyclizations of substituted hydrazones are well-established for indazole synthesis.[13][14][15] In a hypothetical application for our target, (4-bromophenyl)hydrazine would be condensed with benzaldehyde to form the corresponding hydrazone. Subsequent acid-catalyzed cyclization would aim to form the N-N bond and aromatize to the indazole.

The primary challenge in this approach is controlling the regioselectivity of the cyclization. The cyclization can proceed to either of the ortho positions of the hydrazine benzene ring, potentially leading to a mixture of 4-bromo- and this compound. The electronic and steric nature of the substituents can influence this selectivity, but achieving a single isomer in high yield can be difficult.

Intramolecular N-Arylation of o-Haloarylhydrazones

A more modern and often more selective method involves the copper- or palladium-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone.[16][17]

Conceptual Workflow:

  • Hydrazone Formation: The synthesis would begin with a suitably substituted ortho-haloaryl ketone, such as 2-chloro-5-bromobenzophenone. This ketone is condensed with hydrazine hydrate to form the corresponding hydrazone.

  • Copper-Catalyzed Cyclization: The isolated hydrazone is then subjected to intramolecular cyclization conditions. This typically involves a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., KOH or K₂CO₃) in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures (120-140°C).[17] The copper catalyst facilitates the intramolecular C-N bond formation to close the pyrazole ring, yielding the indazole product. This method is advantageous as the starting materials often enforce the desired regiochemical outcome.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and drug development.

Purification Techniques
  • Crystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. It is effective at removing minor impurities and providing a high-purity crystalline solid.[9] A good solvent will dissolve the compound when hot but show low solubility at room temperature.[9]

  • Column Chromatography: For smaller scales or when crystallization is ineffective, silica gel column chromatography is the standard method. A gradient elution system, typically with hexanes and ethyl acetate, is used to separate the product from starting materials and byproducts.

Analytical Data

The identity and purity of this compound must be confirmed using standard analytical techniques.[18]

Technique Expected Observations
¹H NMR Aromatic protons on the indazole core and the phenyl ring will appear in the δ 7-8 ppm region. The N-H proton will be a broad singlet, typically downfield (>10 ppm).
¹³C NMR Signals corresponding to all 13 unique carbon atoms in the molecule. The carbon bearing the bromine (C-6) and the carbons of the phenyl ring will be identifiable.
Mass Spec. (MS) The molecular ion peak [M]+ should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approx. 1:1 ratio for M and M+2).
HPLC A single major peak indicating high purity (typically >98%) under validated method conditions.
Melting Point A sharp melting point range, consistent with a pure compound.

Conclusion

The is most reliably achieved through a modular, multi-step sequence involving the initial construction of the 6-bromo-1H-indazole core, followed by regioselective iodination at the C-3 position and a final Suzuki cross-coupling to install the phenyl group. This strategy offers high yields, excellent control over regiochemistry, and is amenable to scale-up. While alternative routes based on the cyclization of pre-functionalized precursors exist, they may present challenges in selectivity that require more extensive optimization. The methods and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable chemical entity for their synthetic and medicinal chemistry programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 6-bromo-3-phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs and outlines authoritative, field-proven protocols for its empirical characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective application.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors for cancer therapy.[1][2] The specific substitution pattern of this compound suggests its potential as a key intermediate for creating diverse compound libraries with potential therapeutic applications, such as anticancer and antimicrobial agents.[3][4][5] Understanding its physicochemical properties is a critical first step in unlocking this potential, as these parameters govern everything from synthetic tractability to pharmacokinetic behavior.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, we must often rely on data from close analogs and computational predictions to establish a baseline.

Table 1: Summary of Physicochemical Properties for this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)6-bromo-1H-indazole (Experimental)6-bromo-3-methyl-1H-indazole (Predicted)
Molecular Formula C₁₃H₉BrN₂C₇H₅BrN₂C₈H₇BrN₂
Molecular Weight 273.13 g/mol 197.03 g/mol [6]211.06 g/mol [7]
Appearance White to off-white solid (Inferred)White to yellow to tan to brown solid[6]Not specified
Melting Point (°C) Not available180-186 °C[6]Not available
Boiling Point (°C) Not availableNot available194.5 ± 33.0 °C (Predicted)[8]
LogP (Calculated) ~3.8 - 4.22.3 - 2.6[6]2.6[7]
pKa (Predicted) ~13.0 (Acidic N-H), ~1.0 (Basic N)~13.9 (Acidic N-H), ~1.0 (Basic N)[9]13.30 ± 0.30 (Predicted)[8]
Topological Polar Surface Area (TPSA) ~27 Ų~27 Ų~27 Ų

Expert Insight: The introduction of the phenyl group at the 3-position, in place of a hydrogen or methyl group, is expected to significantly increase the lipophilicity (LogP) of this compound compared to its analogs. This has profound implications for its solubility in aqueous media and its potential to cross biological membranes. The fundamental amphoteric nature of the indazole ring, with both an acidic proton (N-H) and a basic nitrogen, is retained.[9]

Synthesis and Chemical Reactivity

This compound serves as a versatile building block. Its synthesis and subsequent functionalization are key to its utility. While a specific, optimized large-scale synthesis for this exact molecule is not detailed in the provided literature, its preparation can be inferred from established indazole synthesis methodologies.

Derivatives are often created via reactions like Suzuki or Heck couplings, where the bromine at the 6-position can be substituted, or by modifying the phenyl group.[2][10] For instance, the synthesis of related indazoles often involves the diazotization of an appropriately substituted aniline followed by cyclization.[1] The N-H group on the indazole ring can also be readily alkylated or arylated to generate further derivatives.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product cluster_derivatization Further Functionalization A Substituted Aniline (e.g., 4-bromo-2-aminobenzophenone) B Step 1: Diazotization (e.g., NaNO₂, HCl) A->B Reactants C Step 2: Intramolecular Cyclization B->C Intermediate D This compound C->D Formation E N-Alkylation/Arylation (at N1 position) D->E Reaction Site F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig at C6-Br) D->F Reaction Site G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Precipitation from DMSO) A Add excess solid to buffer B Equilibrate (24-48h shaking) A->B C Centrifuge to separate solid B->C D Analyze supernatant (HPLC/LC-MS) C->D E Prepare 10 mM stock in DMSO F Dilute into aqueous buffer E->F G Incubate (2h & 24h) F->G H Analyze supernatant (HPLC/LC-MS) G->H

References

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-bromo-3-phenyl-1H-indazole (CAS No: 885271-16-9)

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets with high affinity and specificity. Indazole derivatives are prevalent in numerous pharmacologically active compounds, demonstrating a wide array of activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5]

This guide focuses on This compound , a specific derivative that combines three key structural features: the core indazole scaffold, a bromine atom at the 6-position, and a phenyl group at the 3-position. The bromine atom not only influences the electronic properties of the ring system but also serves as a valuable synthetic handle for further functionalization through cross-coupling reactions. The phenyl group at the C3 position is a critical pharmacophore that can engage in hydrophobic and π-stacking interactions within the active sites of target proteins, particularly kinases.

This document serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the compound's properties, a validated synthetic methodology with mechanistic rationale, and an exploration of its applications in modern drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in both synthetic and biological contexts. The data presented below has been aggregated from leading chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 885271-16-9[6]
Molecular Formula C₁₃H₉BrN₂
Molecular Weight 273.13 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, Methanol[1]
Storage Store in a cool, dry place away from light

Synthesis and Mechanistic Insights

The synthesis of this compound typically leverages modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The most common and reliable approach involves a Suzuki coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis starting from 6-bromo-3-iodo-1H-indazole. The iodination at the 3-position is a necessary precursor step, as the carbon-iodine bond is more reactive towards oxidative addition in the catalytic cycle than the carbon-bromine bond at the 6-position, allowing for selective phenyl group installation.

Step 1: Iodination of 6-bromo-1H-indazole [3]

  • To a solution of 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 equiv.).

  • Stir the mixture at room temperature until the indazole is fully deprotonated.

  • Slowly add a solution of iodine (I₂, 1.5 equiv.) in DMF dropwise.

  • Continue stirring at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Causality: The basic conditions (KOH) deprotonate the indazole N-H, forming an anion that enhances the nucleophilicity of the ring. This directs the electrophilic iodination preferentially to the C3 position, which is the most electronically activated site.

Step 2: Suzuki Coupling with Phenylboronic Acid [3]

  • In a reaction vessel purged with an inert atmosphere (e.g., Nitrogen or Argon), combine 6-bromo-3-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Add a palladium catalyst, typically Pd(dppf)Cl₂ (5 mol%), which is robust and effective for this type of coupling.

  • Add a solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel to isolate the final product, this compound.

Causality: The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the more labile C-I bond. The resulting organopalladium(II) complex then undergoes transmetalation with the phenylboronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. The dppf ligand provides stability and promotes the necessary reaction kinetics.

Synthetic Workflow Diagram

G cluster_step1 Step 1: Iodination cluster_step2 Step 2: Suzuki Coupling A 6-bromo-1H-indazole Reagents1 1. KOH, DMF 2. I₂, DMF A->Reagents1 B 6-bromo-3-iodo-1H-indazole Catalyst Pd(dppf)Cl₂ Cs₂CO₃, Dioxane/H₂O B->Catalyst Reagents1->B C Phenylboronic Acid C->Catalyst D This compound Catalyst->D

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a highly promising starting point for the development of targeted therapeutics, particularly kinase inhibitors.

The Indazole Scaffold in Kinase Inhibition

The indazole core is an effective "hinge-binder." In the ATP-binding pocket of many protein kinases, the N-H and pyrazole nitrogen of the indazole ring can form critical hydrogen bonds with the backbone amide residues of the "hinge region," mimicking the interaction of the adenine portion of ATP. The substituent at the C3 position (in this case, the phenyl group) typically extends into a hydrophobic pocket, contributing significantly to binding affinity and selectivity.

Potential Therapeutic Targets and Pathways

Derivatives of 6-bromo-1H-indazole have been investigated as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancer. 6-bromo-1H-indazole is a known key intermediate in the synthesis of PI3K inhibitors.[1] The 3-phenyl substitution can be tailored to target specific isoforms of PI3K, offering a route to more selective and less toxic therapies.

  • Bacterial DNA Gyrase B: The indazole scaffold has been explored for its antibacterial properties, with some derivatives showing inhibitory activity against DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[1] This presents an opportunity for developing novel antibiotics.

  • Anti-proliferative Agents: Numerous studies have demonstrated the potent anti-cancer activities of indazole derivatives.[3][4] They can induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion, making them valuable templates for oncology drug discovery.

Signaling Pathway Diagram: PI3K Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K signaling pathway.

Conclusion

This compound (CAS No: 885271-16-9) is a strategically designed chemical entity of significant interest to the scientific and pharmaceutical research communities. Its physicochemical properties are well-defined, and its synthesis is achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The compound's structural architecture, featuring a proven kinase hinge-binder, a versatile synthetic handle (bromine), and a key hydrophobic interacting moiety (phenyl group), makes it an exceptionally valuable building block for the discovery of next-generation targeted therapies. Continued exploration of this scaffold is poised to yield novel drug candidates for oncology and beyond.

References

An In-depth Technical Guide to the Synthesis and Derivatization of 6-bromo-3-phenyl-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic synthesis and functionalization of the 6-bromo-3-phenyl-1H-indazole scaffold. This privileged heterocyclic core is a cornerstone in the design of numerous biologically active molecules, particularly in the realm of oncology and kinase inhibition. We will delve into the causal logic behind synthetic choices, provide detailed, field-tested protocols, and explore the structure-activity relationships of key derivatives.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal backbone for designing targeted therapeutics. The presence of a bromine atom at the C6 position and a phenyl group at the C3 position on the indazole ring provides two strategic vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant promise as anti-cancer agents, anti-inflammatory molecules, and inhibitors of various protein kinases.[2][3]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The most common and efficient pathway involves the initial synthesis of 6-bromo-1H-indazole, followed by functionalization at the C3 position.

Synthesis of 6-bromo-1H-indazole

The precursor, 6-bromo-1H-indazole, is typically synthesized from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.[4] This method is scalable and provides a good yield of the desired product.

Experimental Protocol: Synthesis of 6-bromo-1H-indazole [4]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (0.2 eq).

  • Add isoamyl nitrite (1.5 eq) and heat the mixture to reflux (approximately 68°C) for 18-24 hours.

  • Cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid and heat the mixture to 50-55°C for 2-4 hours to effect hydrolysis.

Step 4: Isolation and Purification

  • Cool the acidic mixture to room temperature.

  • Adjust the pH to ~11 by the slow addition of a 50% aqueous solution of sodium hydroxide.

  • Filter the resulting solid, wash with water, and slurry with heptane.

  • Filter the solid and dry under vacuum to yield 6-bromo-1H-indazole.

Iodination of 6-bromo-1H-indazole at the C3 Position

To facilitate the introduction of the phenyl group at the C3 position, a halogen, typically iodine, is first installed. This is achieved through an electrophilic iodination reaction.[5]

Experimental Protocol: Synthesis of 6-bromo-3-iodo-1H-indazole [5]

  • Dissolve 6-bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add potassium hydroxide (KOH, 2.0 eq) and stir the mixture at room temperature.

  • In a separate flask, dissolve iodine (I₂, 1.5 eq) in DMF.

  • Add the iodine solution dropwise to the indazole mixture and stir at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the acid.

  • Collect the precipitated white solid by filtration, wash with water, and dry to afford 6-bromo-3-iodo-1H-indazole.

Suzuki-Miyaura Coupling for the Synthesis of this compound

The final step in the synthesis of the core scaffold is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-bromo-3-iodo-1H-indazole and phenylboronic acid.[6][7] This reaction is highly efficient for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of this compound

  • In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq), and a suitable solvent system, typically a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of 6-bromo-1H-indazole cluster_1 Functionalization at C3 A 4-bromo-2-methylaniline B Acetylation (Acetic Anhydride) A->B C Diazotization & Cyclization (Isoamyl Nitrite, KOAc) B->C D Hydrolysis (HCl) C->D E 6-bromo-1H-indazole D->E F 6-bromo-1H-indazole G Iodination (I₂, KOH) F->G H 6-bromo-3-iodo-1H-indazole G->H I Suzuki Coupling (Phenylboronic Acid, Pd catalyst) H->I J This compound I->J

Caption: Synthetic pathway to this compound.

Derivatization Strategies for this compound

The this compound scaffold offers three primary sites for diversification: the N1 position of the indazole ring, the C6 position (via the bromo substituent), and the C3-phenyl ring.

N-Alkylation and N-Arylation at the N1 Position

The N1 position of the indazole ring is readily alkylated or arylated to introduce a variety of substituents, which can significantly impact the biological activity and physicochemical properties of the molecule. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and can often be controlled by the choice of base and solvent.[8][9]

Generalized Protocol for N1-Alkylation [1][10]

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF.

  • Add a suitable base, such as sodium hydride (NaH) for preferential N1-alkylation, at 0°C.

  • Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0°C and add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Generalized Protocol for N-Arylation

N-arylation can be achieved via copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids.

Functionalization at the C6 Position

The bromine atom at the C6 position is a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions.

3.2.1. Suzuki-Miyaura Coupling for C6-Arylation/Heteroarylation

This reaction allows for the introduction of various aryl and heteroaryl moieties at the C6 position, which is crucial for exploring structure-activity relationships.

Generalized Protocol for C6-Suzuki-Miyaura Coupling

  • Combine this compound (or its N1-substituted derivative, 1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05-0.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water or DMF).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • Perform an aqueous workup and purify the product by chromatography.

3.2.2. Buchwald-Hartwig Amination for C6-Amination

The introduction of amino groups at the C6 position can be achieved through Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.[11][12]

Generalized Protocol for C6-Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (or its N1-substituted derivative, 1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) in an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the required temperature (typically 80-110°C) until the reaction is complete.

  • Cool the reaction, filter through celite, and concentrate.

  • Purify the residue by column chromatography.

Diagram of Derivatization Strategies

G cluster_N1 N1-Functionalization cluster_C6 C6-Functionalization Core This compound N1_Alk N-Alkylation (R-X, Base) Core->N1_Alk R-X N1_Ary N-Arylation (Ar-B(OH)₂, Cu/Pd catalyst) Core->N1_Ary Ar-Y C6_Suz Suzuki Coupling (Ar-B(OH)₂) Core->C6_Suz Ar-B(OH)₂ C6_Buc Buchwald-Hartwig Amination (R₂NH) Core->C6_Buc R₂NH Deriv1 Deriv1 N1_Alk->Deriv1 N1-Alkyl Derivative Deriv2 Deriv2 N1_Ary->Deriv2 N1-Aryl Derivative Deriv3 Deriv3 C6_Suz->Deriv3 C6-Aryl Derivative Deriv4 Deriv4 C6_Buc->Deriv4 C6-Amino Derivative

Caption: Key derivatization pathways for the this compound scaffold.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in cancer therapy. The following table summarizes the reported biological activities of some representative derivatives.

Compound IDR1 (N1-substituent)R6 (C6-substituent)Target/ActivityIC₅₀ (nM)Reference
1 HBrJNK312[13]
2 HBrp38α3[13]
3 -CH₃-NH₂AXL Kinase (predicted)-[14]
4 -Cyclopentyl-C(O)NH-RAnticancer (various cell lines)µM range[15]
5 H-(various aryl/heteroaryl)Anticancer (various cell lines)µM range[2]

Key SAR Insights:

  • N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's interaction with the hinge region of the kinase active site and influence its pharmacokinetic properties. Small alkyl groups are often well-tolerated.

  • C6-Substitution: The C6 position is a key vector for enhancing potency and selectivity. Introduction of aryl, heteroaryl, or amino groups can lead to interactions with solvent-exposed regions of the kinase active site, allowing for fine-tuning of the inhibitor's profile.[16]

  • C3-Phenyl Substitution: While the core scaffold has an unsubstituted phenyl group at C3, substitution on this ring can also be explored to probe for additional interactions within the ATP-binding pocket.

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a robust foundation for accessing the core molecule and its derivatives. The strategic functionalization at the N1 and C6 positions, primarily through modern cross-coupling methodologies, allows for a systematic exploration of the chemical space around this privileged core. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore the continued importance of this scaffold in drug discovery.

References

Spectroscopic Blueprint of 6-bromo-3-phenyl-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-bromo-3-phenyl-1H-indazole in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic introduction of substituents onto the indazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a key intermediate in the synthesis of such pharmacologically active molecules. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the phenyl group at the 3-position can influence the molecule's steric and electronic properties, impacting its binding affinity and selectivity for specific targets.

Molecular Structure and Isomerism

This compound can exist in two tautomeric forms: the 1H- and 2H-isomers. The 1H-tautomer is generally the more stable and predominant form. The structural framework, illustrated below, dictates the expected spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, MS, and IR data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH ~13.3Singlet (broad)-
H -4~8.1Doublet~8.8
H -7~7.8Doublet~1.2
H -5~7.4Doublet of doublets~8.8, ~1.8
Phenyl (H -2', H -6')~7.9Multiplet-
Phenyl (H -3', H -4', H -5')~7.5Multiplet-

Causality Behind Predictions: The N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a broad singlet at a high chemical shift. The protons on the indazole ring (H-4, H-5, and H-7) will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The phenyl protons will appear as multiplets in the aromatic region.

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C -3~145
C -3a~122
C -7a~141
C -4~122
C -5~128
C -6~116
C -7~113
Phenyl (C -1')~132
Phenyl (C -2', C -6')~129
Phenyl (C -3', C -5')~128
Phenyl (C -4')~129

Causality Behind Predictions: The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. The carbon attached to the bromine (C-6) is expected to be shifted to a higher field compared to its non-brominated counterpart due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Parameter Predicted Value
Molecular Ion (M⁺) m/z 272/274 (approx. 1:1 ratio)
Major Fragments Predicted fragments may arise from the loss of Br, N₂, and cleavage of the phenyl ring.

Causality Behind Predictions: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation is expected to occur at the weakest bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch3100 - 3000 (broad)
C-H Stretch (Aromatic)3100 - 3000
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1250
C-Br Stretch700 - 500

Causality Behind Predictions: The absorption frequencies correspond to the vibrational modes of specific bonds within the molecule. The broad N-H stretch is characteristic of the indazole ring. The aromatic C=C and C-H stretches will be present in their typical regions.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis and spectroscopic analysis of this compound. This protocol is a self-validating system, where the successful synthesis is confirmed by the subsequent spectroscopic analysis.

Synthesis of this compound

A plausible synthetic route involves the reaction of a substituted acetophenone with hydrazine, followed by cyclization.

cluster_synthesis Synthetic Workflow Start 2',5'-dibromoacetophenone Step1 React with Phenylboronic Acid (Suzuki Coupling) Start->Step1 Intermediate 2-bromo-5-phenylacetophenone Step1->Intermediate Step2 React with Hydrazine Hydrate (Cyclization) Intermediate->Step2 Product This compound Step2->Product

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Suzuki Coupling:

    • To a solution of 2',5'-dibromoacetophenone (1.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is added phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

    • The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography to yield 2-bromo-5-phenylacetophenone.

  • Cyclization:

    • The intermediate, 2-bromo-5-phenylacetophenone (1.0 eq), is dissolved in a suitable solvent (e.g., ethanol).

    • Hydrazine hydrate (3.0 eq) is added, and the mixture is heated to reflux.

    • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

cluster_analysis Spectroscopic Characterization Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI or EI) Sample->MS IR Infrared Spectroscopy (e.g., ATR) Sample->IR Data_Analysis Data Analysis and Comparison with Predicted Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Structural Confirmation and Purity Assessment Data_Analysis->Confirmation

Figure 3: Workflow for the spectroscopic characterization of the synthesized product.

Detailed Methodologies:

  • NMR Spectroscopy:

    • Prepare a solution of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration.

  • Mass Spectrometry:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

    • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

  • Infrared Spectroscopy:

    • Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

    • Acquire the IR spectrum and identify the characteristic absorption bands corresponding to the functional groups.

Conclusion

This technical guide provides a comprehensive spectroscopic blueprint for this compound, a molecule of significant interest in drug discovery and development. While experimental data is not widely published, the predicted NMR, MS, and IR spectra presented herein offer a valuable reference for researchers. The detailed synthetic and analytical protocols provide a clear path for the preparation and confident characterization of this important chemical entity. By following the outlined methodologies, scientists can ensure the quality and identity of their synthesized this compound, paving the way for its successful application in the development of novel therapeutics.

structural analogs of 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 6-Bromo-3-Phenyl-1H-Indazole

Authored by: Gemini, Senior Application Scientist

Foreword

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system, a bioisostere of indole, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[2] Among the vast chemical space of indazole derivatives, the this compound core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The strategic placement of the phenyl group at the C3 position and the bromine atom at the C6 position provides both a foundational structure for target interaction and a reactive handle for further chemical modification.

This technical guide provides a comprehensive overview of the for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key structural modifications, structure-activity relationships (SAR), and the diverse pharmacological activities exhibited by these compounds. The insights presented herein are grounded in peer-reviewed literature and aim to facilitate the rational design of next-generation indazole-based therapeutics.

The this compound Core: A Strategic Starting Point

The this compound scaffold (CAS No. 885271-16-9) is not merely an arbitrary arrangement of atoms; it is a well-considered foundation for drug discovery.[3] The indazole ring system itself is relatively rare in nature but is a staple of synthetic medicinal chemistry, known for its thermodynamic stability in the 1H-tautomeric form.[1][4]

  • The 3-Phenyl Group: This bulky aromatic substituent is crucial for establishing key interactions, such as pi-stacking and hydrophobic interactions, within the binding pockets of target proteins. Its orientation and substitution pattern are primary points for analog development to enhance potency and selectivity.

  • The 6-Bromo Group: The bromine atom at the C6 position serves two primary purposes. Firstly, its electron-withdrawing nature can influence the electronic properties of the entire ring system, potentially modulating pKa and target affinity. Secondly, and more importantly, it acts as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, such as the Suzuki or Heck reactions.[5] This allows for the exploration of a wide range of substituents at this position to probe for additional binding interactions.

The inherent biological versatility of the indazole core has been demonstrated across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8]

Synthetic Strategies for Analog Development

The synthesis of typically involves multi-step reaction sequences. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Scaffold Synthesis

A common approach to the core structure involves the reaction of a halogenated benzoic acid derivative with a corresponding phenylhydrazine compound, followed by diazotization and cyclization.[9] Alternative modern methods, such as transition-metal-catalyzed C-H activation and 1,3-dipolar cycloaddition reactions, have also been developed to access the 3-aryl-1H-indazole scaffold.[4]

Key Diversification Reactions

Once the core is established, several key reactions are employed to generate a library of analogs.

  • N-Alkylation/Arylation: The N1 position of the indazole ring is a common site for modification. Alkylation or arylation at this position can significantly impact the compound's physicochemical properties and biological activity.

  • C6-Position Functionalization (Suzuki Coupling): The bromine atom at the C6 position is readily functionalized using palladium-catalyzed Suzuki coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • C3-Phenyl Ring Modification: Analogs can be synthesized by starting with substituted phenylboronic acids or phenylhydrazines to introduce various substituents (e.g., methoxy, chloro, amino groups) onto the 3-phenyl ring.

Below is a generalized workflow for the synthesis of 6-substituted-3-phenyl-1H-indazole analogs.

G cluster_0 Core Synthesis cluster_1 Analog Diversification cluster_2 Further Modification Start Halogenated Benzoic Acid + Phenylhydrazine Derivative Cyclization Diazotization & Cyclization Start->Cyclization Core This compound Cyclization->Core N1_Mod N1-Alkylation/ Arylation Core->N1_Mod R-X, Base C6_Mod C6-Suzuki Coupling (with R1-B(OH)2) Core->C6_Mod Pd Catalyst, Base Analog_N1 N1-Substituted Analog N1_Mod->Analog_N1 Analog_C6 C6-Substituted Analog C6_Mod->Analog_C6 Combined_Mod Sequential N1 and C6 Modification Analog_C6->Combined_Mod R-X, Base Final_Analog Disubstituted Analog Combined_Mod->Final_Analog

General Synthetic Workflow for Analogs.

Key Structural Analogs and Biological Activities

Modification at various positions of the this compound scaffold has yielded compounds with a wide spectrum of pharmacological activities. The key positions for modification are illustrated below.

G cluster_nodes Img N1 N1 C3_Phenyl R' C6_Bromo R

Key Positions for Structural Modification.
Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as Pazopanib and Axitinib, featuring this core.[10] Analogs of this compound have shown significant potential as antiproliferative agents.

  • 3-Amino-Indazole-1-Carboxamides: A series of N-phenyl-1H-indazole-1-carboxamides, which can be considered analogs where the 3-phenyl group is replaced by an amino function and the N1 position is derivatized, have demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[11][12] For instance, compound 1c from one study was particularly effective against colon and melanoma cell lines, with GI₅₀ values in the micromolar to nanomolar range.[6] These compounds were found to induce a G0-G1 phase cell cycle block and increase the ratio of hypophosphorylated retinoblastoma protein (pRb).[11][12]

CompoundCancer Cell LineGI₅₀ (µM)Reference
1c (An Amino-Indazole Analog)Colon0.041 - 33.6[11]
10d, 10e (Amino-Indazole Analogs)SR Leukemia< 1 (e.g., 0.0153)[12]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 6-bromo-1H-indazole core has been utilized as a scaffold for this purpose.

  • 1,2,3-Triazole Analogs: Researchers have synthesized novel 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole core via the N1 position.[13][14] These compounds were generated through a 1,3-dipolar cycloaddition reaction. Several of the synthesized analogs exhibited moderate to good antibacterial and antifungal activity when compared to standard drugs.[13] The proposed mechanism may involve the inhibition of key bacterial enzymes responsible for cell wall synthesis or DNA replication.[13]

Kinase Inhibition

Many indazole derivatives function as kinase inhibitors, and the this compound scaffold is a promising starting point for designing such agents. The 3-phenyl and 6-substituent groups can be tailored to fit into the ATP-binding pocket of various kinases. For example, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been developed as potent FGFR1 inhibitors.[1][4] While not direct analogs of the 3-phenyl core, this demonstrates the utility of the 6-position for generating potent kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

From the available literature, several SAR trends can be identified for indazole-based compounds:

  • N1-Position: Substitution at the N1 position with carboxamide groups has proven effective for antiproliferative activity.[11][12] The nature of the substituent can fine-tune potency and pharmacokinetic properties.

  • C3-Position: The presence of an aromatic ring at the C3 position is often crucial for activity, likely through hydrophobic and π-stacking interactions. Modifications to this ring, such as the introduction of hydrogen bond donors or acceptors, can modulate target selectivity.

  • C6-Position: The 6-position is a key point for diversification. Replacing the bromo group with various substituted phenyl rings or other heterocyclic systems via Suzuki coupling can lead to significant gains in potency by accessing additional binding pockets.[5]

Experimental Protocols

To ensure the practical applicability of this guide, we provide representative, detailed experimental protocols based on published methodologies.

Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)

This protocol is adapted from a procedure used for the synthesis of indazole-based anticancer agents.[5]

Materials:

  • 6-bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF.

  • Add KOH (20 mmol, 2.0 equiv.) to the solution and stir.

  • In a separate flask, dissolve I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL).

  • Add the iodine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be filtered and dried to yield the 6-bromo-3-iodo-1H-indazole intermediate.

Trustworthiness Note: This iodinated intermediate is a highly valuable building block. The iodine at the C3 position can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of substituents, including the phenyl group, providing a convergent and flexible route to diverse analogs.

Protocol: General Procedure for Suzuki Coupling at the C6-Position

This protocol outlines a general method for diversifying the 6-position of the indazole core.[5]

Materials:

  • This compound (or a derivative) (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cesium carbonate, 1.5 - 2.0 equiv.)

  • Solvent system (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • To a reaction vessel, add the this compound derivative, the corresponding boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent system.

  • Heat the mixture to a temperature between 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C6-substituted analog.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly attractive starting point for the development of novel small-molecule therapeutics. Future research will likely focus on:

  • Multi-Targeted Agents: Designing analogs that can simultaneously inhibit multiple disease-relevant targets, such as different kinases in a signaling pathway.

  • Improving Drug-like Properties: Optimizing analogs for improved solubility, metabolic stability, and oral bioavailability.

  • Exploring New Therapeutic Areas: Evaluating the potential of these analogs against a broader range of diseases, including neurodegenerative disorders and viral infections.[8]

References

An In-depth Technical Guide to 6-bromo-3-phenyl-1H-indazole as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. Indazole derivatives are foundational to numerous approved drugs and clinical candidates, demonstrating potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Of its tautomeric forms, the 1H-indazole is generally the most thermodynamically stable and is the predominant isomer in most pharmacologically active molecules. The strategic functionalization of the indazole core at its various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling precise interaction with biological targets.

Within this important class of molecules, 6-bromo-3-phenyl-1H-indazole emerges as a particularly valuable research chemical. Its structure incorporates three key features: the versatile 1H-indazole core, a bromine atom at the 6-position which serves as a convenient handle for further synthetic elaboration (e.g., cross-coupling reactions), and a phenyl group at the 3-position, a common motif in kinase inhibitors that often interacts with hydrophobic regions of the ATP-binding pocket. This guide provides a comprehensive technical overview of its properties, synthesis, and applications for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Profile

The precise characterization of a research chemical is paramount for reproducibility and downstream applications. While extensive experimental data for this compound is not widely published, its properties can be reliably determined from its structure and comparison with closely related analogues.[4][5]

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionSource / Method
CAS Number 885271-16-9[6][7]
Molecular Formula C₁₃H₉BrN₂[6]
Molecular Weight 273.13 g/mol Calculated
Appearance Expected to be a white to pale yellow/brown solidAnalogy[4][8]
Solubility Soluble in organic solvents such as DMF, DMSO, Methanol, DichloromethaneAnalogy[1]
Storage Store in a cool, dry, well-ventilated place away from strong oxidizing agentsAnalogy[9]
Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the chemical structure and published data for analogous compounds, such as 3-phenyl-1H-indazole and other 6-bromo-indazole derivatives.[4][5][8]

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • N-H Proton: A broad singlet expected at δ > 11.5 ppm.

    • Phenyl Protons (C3): A multiplet integrating to 5 protons, likely in the δ 7.4-8.0 ppm range.

    • Indazole H4: A doublet around δ 7.9-8.1 ppm.

    • Indazole H5: A doublet of doublets (dd) around δ 7.3-7.5 ppm.

    • Indazole H7: A doublet or singlet around δ 7.7-7.8 ppm.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Expected signals in the aromatic region (δ 110-150 ppm).

    • Key signals would include the carbon bearing the bromine (C6, ~δ 115-120 ppm), the phenyl-substituted carbon (C3, ~δ 145 ppm), and the carbons of the phenyl ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 272 and 274.

Synthesis and Purification

The most efficient and modular synthesis of this compound is achieved through a two-step sequence: iodination of the C3 position of 6-bromo-1H-indazole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerates a wide range of functional groups, making it ideal for creating diverse libraries of analogues.[1][10][11][12]

Synthetic Workflow Diagram

G cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki-Miyaura Coupling A 6-bromo-1H-indazole B 6-bromo-3-iodo-1H-indazole A->B  I₂, KOH, DMF   D This compound B->D C Phenylboronic Acid C->D catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., DME/H₂O) catalyst->D

Caption: Synthetic pathway to this compound.

Detailed Synthesis Protocol

A robust, two-step protocol for the synthesis is provided in the "Key Experimental Protocols" section below. The causality behind this choice of methodology lies in its reliability and modularity. The creation of the 3-iodo intermediate is a well-established, high-yielding reaction.[1] The subsequent Suzuki coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, allowing for the late-stage introduction of the phenyl group.[10][12]

Purification

The crude product from the synthesis is typically purified using the following standard laboratory techniques:

  • Aqueous Work-up: The reaction mixture is first quenched and extracted with an organic solvent (e.g., ethyl acetate) to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: The primary method for purification involves silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective at separating the desired product from starting materials and catalyst residues.[4]

  • Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of targeted therapeutics, most notably protein kinase inhibitors.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12] The 3-aryl-1H-indazole motif is a known "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Derivatives of this core structure have been investigated as inhibitors of numerous kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Pim kinases

  • Components of the PI3K/Akt/mTOR pathway [12]

The phenyl group at the C3 position typically occupies a hydrophobic pocket, while the bromine at the C6 position provides a vector for introducing additional functionality to target solvent-exposed regions or other nearby pockets, thereby enhancing potency and selectivity.

Signaling Pathway Context

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Indazole This compound Derivative Indazole->Receptor Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and preliminary biological evaluation of the title compound.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 6-bromo-3-iodo-1H-indazole (Precursor) [1]

  • Reagents & Setup: To a round-bottom flask, add 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) and dissolve in dimethylformamide (DMF, ~50 mL). Add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.) and stir until dissolved.

  • Iodination: In a separate flask, dissolve iodine (I₂) (15 mmol, 1.5 equiv.) in a minimal amount of DMF (~8 mL). Add this iodine solution dropwise to the indazole solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid. A white solid should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole. This intermediate can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling to yield this compound [10][13]

  • Reagents & Setup: To a microwave vial or Schlenk flask equipped with a stir bar, add 6-bromo-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent system, typically a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 10 mL total). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to achieve the desired final concentrations for testing.

  • Assay Plate Setup: In a 384-well white assay plate, add the kinase, substrate/ATP solution, and the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.

  • Signal Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. The safety profile is inferred from data on structurally similar compounds.[9]

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear tight-sealing safety goggles.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Unlocking Therapeutic Potential: A Technical Guide to 6-Bromo-3-Phenyl-1H-Indazole Derivatives as Targeted Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework amenable to diverse substitutions, allowing for the fine-tuning of pharmacological properties. The 6-bromo-3-phenyl-1H-indazole derivative series, in particular, has emerged as a promising class of compounds with significant potential across various therapeutic areas, most notably in oncology and infectious diseases. The strategic placement of the bromine atom at the 6-position and a phenyl group at the 3-position serves as a critical foundation for potent and selective interactions with various biological targets.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the key therapeutic targets of this compound derivatives. We will delve into the mechanistic details of their action, present quantitative data to support their efficacy, and provide detailed experimental protocols for their evaluation.

I. Kinase Inhibition: A Cornerstone of Anti-Cancer Activity

A primary mechanism through which this compound derivatives exert their anti-cancer effects is through the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply, leading to growth arrest and regression. Several 6-bromo-1H-indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.[5]

Quantitative Analysis of VEGFR-2 Inhibition:

Derivative IDTarget KinaseIC50 (nM)[5]
W17VEGFR-2< 5
W19VEGFR-2< 5
W20VEGFR-2< 5
W2VEGFR-2< 10
W23VEGFR-2< 10
Reference Drugs
AxitinibVEGFR-20.2
PazopanibVEGFR-230

Disclaimer: The IC50 values for the 6-bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[5]

VEGFR-2 Signaling Pathway and Point of Inhibition:

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indazole 6-Bromo-3-Phenyl- 1H-Indazole Derivative Indazole->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR-2 by this compound derivatives.

Other Relevant Kinase Targets

Beyond VEGFR-2, the indazole scaffold has been implicated in the inhibition of a range of other kinases crucial for cancer progression. While specific IC50 data for the this compound core against all these targets is not extensively available in peer-reviewed literature, the broader class of indazole derivatives has shown activity against:

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, overexpression of which can lead to centrosome amplification and genomic instability, hallmarks of cancer.[6][7] Indazole-based compounds have been developed as potent PLK4 inhibitors.[6]

  • AXL Receptor Tyrosine Kinase: A member of the TAM (Tyro3, AXL, Mer) family, AXL is implicated in tumor growth, metastasis, and the development of drug resistance.[8]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is involved in various cancers, promoting cell proliferation, survival, and angiogenesis.[10]

II. Induction of Apoptosis: The Intrinsic Mitochondrial Pathway

A significant anti-cancer mechanism of this compound derivatives is their ability to induce programmed cell death, or apoptosis. Evidence suggests that these compounds trigger the intrinsic (mitochondrial) apoptotic pathway.[11]

Modulation of the Bcl-2 Protein Family

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

Studies have shown that certain indazole derivatives can shift this balance in favor of apoptosis by:

  • Downregulating the anti-apoptotic protein Bcl-2.

  • Upregulating the pro-apoptotic protein Bax. [11]

This alteration in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.

Disruption of Mitochondrial Membrane Potential and Caspase Activation

The upregulation of Bax and downregulation of Bcl-2 leads to the formation of pores in the mitochondrial outer membrane, resulting in the dissipation of the mitochondrial membrane potential (ΔΨm).[12][13][14] This event is a point of no return in the apoptotic cascade. The compromised mitochondrial integrity allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3.[15][16] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[11]

The Intrinsic Apoptotic Pathway Induced by this compound Derivatives:

Apoptosis_Pathway Indazole 6-Bromo-3-Phenyl- 1H-Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Pore Formation Bax->Mitochondrion Promotes Pore Formation MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The intrinsic apoptotic pathway initiated by this compound derivatives.

III. Antibacterial Activity: Targeting DNA Gyrase B

In addition to their anti-cancer properties, indazole derivatives have shown promise as antibacterial agents. A key target in this context is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][17]

DNA gyrase is composed of two subunits, GyrA and GyrB. While the widely used fluoroquinolone antibiotics target the GyrA subunit, the GyrB subunit represents an alternative target that can circumvent existing resistance mechanisms. The GyrB subunit possesses an ATP-binding site, and its inhibition prevents the supercoiling of DNA, ultimately leading to bacterial cell death.

Structure-based drug design efforts have led to the development of indazole derivatives that are potent inhibitors of the GyrB subunit, demonstrating excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][17]

Mechanism of DNA Gyrase B Inhibition:

DNA_Gyrase_Inhibition Indazole 6-Bromo-3-Phenyl- 1H-Indazole Derivative GyrB DNA Gyrase B Subunit (ATP-binding site) Indazole->GyrB Inhibits ATP Binding DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling Enables ATP ATP ATP->GyrB Binds to Bacterial_Replication Bacterial DNA Replication DNA_Supercoiling->Bacterial_Replication Cell_Death Bacterial Cell Death

Caption: Inhibition of bacterial DNA gyrase B by this compound derivatives.

IV. Emerging and Potential Therapeutic Targets

Research into the therapeutic applications of this compound derivatives is ongoing, with several other potential targets under investigation.

p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. MDM2 is a key negative regulator of p53, promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions. Small molecules that inhibit the p53-MDM2 interaction can restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells.[18][19][20] While the indazole scaffold has been explored for this purpose, direct and potent inhibition of the p53-MDM2 interaction by this compound derivatives requires further validation.

Ketohexokinase (KHK)

Ketohexokinase is the first enzyme in fructose metabolism. There is growing evidence linking high fructose consumption to metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. Inhibition of KHK is being explored as a therapeutic strategy for these conditions.[21][22] A 6-bromo-3-methoxy-1-phenyl-1H-indazole has been patented as an important intermediate in the synthesis of KHK inhibitors, suggesting the potential of this scaffold in targeting metabolic disorders. However, direct experimental data on the KHK inhibitory activity of this compound derivatives is limited.

V. Methodologies and Experimental Protocols

This section provides standardized protocols for the in vitro evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine its IC50 (half-maximal inhibitory concentration).

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add additional 1X binding buffer and analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in the assay buffer.

  • Reaction Setup: In the wells of the plate, add the kinase, the substrate, and the test compound or vehicle control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 45-60 minutes).

  • Detection: Add the luminescent kinase assay reagent, which measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

VI. Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel therapeutics. The primary and most well-documented therapeutic potential of these derivatives lies in their anti-cancer activity, driven by their ability to inhibit key kinases, particularly VEGFR-2, and to induce apoptosis via the intrinsic mitochondrial pathway. Furthermore, their demonstrated activity against bacterial DNA gyrase B opens up exciting possibilities for the development of new antibiotics to combat resistant pathogens.

While the potential for targeting the p53-MDM2 interaction and ketohexokinase is intriguing, further research is required to fully elucidate the role of this compound derivatives in these pathways. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to evaluate the efficacy and safety of lead compounds. The continued exploration of this privileged scaffold is poised to yield novel and effective therapeutic agents for a range of diseases.

References

The Pivotal Role of 6-Bromo-3-phenyl-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The indazole scaffold stands as a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1][2] Among the myriad of indazole derivatives, 6-bromo-3-phenyl-1H-indazole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and the significant role of this compound in the landscape of drug discovery, with a particular focus on its application in the development of kinase inhibitors for oncology.

The Indazole Nucleus: A Privileged Scaffold in Drug Design

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged structure" in medicinal chemistry.[3] This is attributed to its ability to mimic the purine core of ATP, enabling it to interact with the ATP-binding sites of a wide array of protein kinases.[4] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[5] The indazole scaffold has been successfully incorporated into several FDA-approved kinase inhibitors, including Pazopanib and Axitinib, validating its utility in developing effective cancer therapies.[6]

The strategic introduction of a bromine atom at the 6-position and a phenyl group at the 3-position of the indazole ring, as in this compound, offers medicinal chemists a powerful tool for several reasons:

  • Synthetic Versatility : The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][7]

  • Modulation of Physicochemical Properties : The presence of the bromine atom and the phenyl group significantly influences the molecule's lipophilicity, solubility, and metabolic stability, all of which are critical parameters for drug development.

  • Enhanced Biological Activity : The 3-phenyl substituent can engage in crucial hydrophobic and π-stacking interactions within the target protein's binding pocket, often leading to enhanced inhibitory activity.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically commences with the commercially available precursor, 6-bromo-1H-indazole. A common and effective strategy involves a multi-step sequence that leverages modern synthetic methodologies.

General Synthetic Workflow

A plausible and widely adopted synthetic route for this compound and its derivatives is outlined below. This workflow highlights the key transformations required to construct the target molecule.

G cluster_0 Synthesis of 6-Bromo-1H-indazole (Precursor) cluster_1 Synthesis of this compound A 4-Bromo-2-methylaniline B Acetylation A->B Acetic anhydride C Diazotization & Cyclization B->C Isoamyl nitrite, Potassium acetate D 6-Bromo-1H-indazole C->D Hydrolysis D_clone 6-Bromo-1H-indazole E Iodination D_clone->E Iodine, KOH F 6-Bromo-3-iodo-1H-indazole E->F G Suzuki Coupling F->G Phenylboronic acid, Pd catalyst H This compound G->H

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of the Precursor, 6-Bromo-1H-indazole

The following protocol details a robust and scalable method for the synthesis of the key intermediate, 6-bromo-1H-indazole, from 4-bromo-2-methylaniline.[8]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.

  • Cool the solution and add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq).

  • Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to 11 by the addition of a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting mixture.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Synthesis of this compound via Suzuki Coupling

With 6-bromo-1H-indazole in hand, the introduction of the 3-phenyl group can be achieved through a Suzuki coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This typically involves an initial iodination at the 3-position of the indazole ring.

Step 1: Iodination of 6-Bromo-1H-indazole

  • To a solution of 6-bromo-1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (2.0 eq).[7]

  • Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture and stir at room temperature for 3 hours.[7]

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product.

  • Filter and dry the solid to obtain 6-bromo-3-iodo-1H-indazole.[7]

Step 2: Suzuki Coupling with Phenylboronic Acid

  • To a mixture of 6-bromo-3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%) in a solvent system such as dioxane and water, add a base (e.g., cesium carbonate, 1.5 eq).[7]

  • Stir the mixture at an elevated temperature (e.g., 100°C) under an inert atmosphere (e.g., nitrogen) until the reaction is complete, as monitored by TLC.

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired this compound.

Physicochemical Properties

PropertyPredicted/Inferred ValueReference/Basis
Molecular Formula C₁₃H₉BrN₂Calculation
Molecular Weight 273.13 g/mol Calculation
Appearance Likely a solid at room temperatureAnalogy to similar indazoles
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General solubility of drug-like molecules
CAS Number 885271-16-9

Role in Medicinal Chemistry: A Focus on Kinase Inhibition

The primary application of this compound in medicinal chemistry is as a scaffold for the development of protein kinase inhibitors. The indazole core acts as a hinge-binding motif, while the 3-phenyl group can be directed towards the hydrophobic regions of the ATP-binding pocket. The 6-bromo position allows for further derivatization to enhance selectivity and potency.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for cancer therapy. 6-Bromo-1H-indazole has been identified as a key intermediate in the synthesis of PI3K inhibitors.[9] The derivatization of the this compound core can lead to potent and selective inhibitors of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Bromo-3-phenyl- 1H-indazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound-based inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are limited, general principles derived from other indazole-based kinase inhibitors can be applied:

  • Substituents on the 3-phenyl ring : The electronic and steric nature of substituents on the 3-phenyl ring can significantly impact potency and selectivity. Electron-donating or -withdrawing groups can modulate the electronics of the phenyl ring and its interactions with the target protein.

  • Modifications at the 6-position : The bromine at the 6-position is a key point for diversification. Replacing the bromine with various aryl, heteroaryl, or aliphatic groups via cross-coupling reactions can explore different regions of the kinase binding site and improve physicochemical properties.

  • Substitution at the N1 position of the indazole : Alkylation or arylation at the N1 position can influence the orientation of the molecule within the binding pocket and can also be used to tune solubility and metabolic stability.

Broader Therapeutic Potential

Beyond its application in oncology, the 6-bromo-indazole scaffold has shown promise in other therapeutic areas. Derivatives have been investigated for their antimicrobial and anti-inflammatory properties.[10] The versatility of the indazole core suggests that this compound could serve as a starting point for the development of novel agents targeting a range of diseases.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry. Its robust synthesis, versatile chemical handles, and the proven track record of the indazole scaffold in drug discovery make it a valuable asset for the development of novel therapeutics. While its primary application to date has been in the design of kinase inhibitors for cancer, its potential in other therapeutic areas warrants further investigation. Future research will likely focus on the synthesis of libraries of derivatives based on the this compound core, followed by high-throughput screening against a panel of biological targets. The integration of computational modeling and experimental validation will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

Methodological & Application

Introduction: The Strategic Importance of C-N Bond Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 6-bromo-3-phenyl-1H-indazole

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are critical components in a vast array of pharmaceuticals and functional materials.[3] The indazole core, in particular, is a privileged scaffold in medicinal chemistry, featured in numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[4][5]

The functionalization of the indazole nucleus, specifically at the 6-position, is a key strategy in drug development for modulating pharmacological activity. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of this compound with various primary and secondary amines. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a robust troubleshooting guide to navigate potential challenges, ensuring a high rate of success for this critical transformation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[6] The overall transformation involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme: (A proper image would be generated here showing this compound reacting with HNR¹R² to yield the aminated product)

The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, breaking the C-Br bond and forming a Pd(II) intermediate.[1][7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[6][7]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition_complex [L₂Pd(II)(Ar)(Br)] pd0->oxidative_addition_complex Oxidative Addition + Ar-Br amine_coordination_complex [L₂Pd(II)(Ar)(Br)(HNR¹R²)]⁺ oxidative_addition_complex->amine_coordination_complex Amine Coordination + HNR¹R² amido_complex [L₂Pd(II)(Ar)(NR¹R²)] amine_coordination_complex->amido_complex Deprotonation - [Base-H]⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Key Reaction Parameters: A Scientist's Guide

The success of this amination is critically dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ComponentRole & RationaleRecommended Starting Points
Palladium Source Serves as the catalyst. Pre-catalysts, which are air-stable Pd(II) complexes, are highly recommended as they readily form the active Pd(0) species in situ, leading to more reproducible results and simplified handling.[9][10][11]Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) with a ligand. Pre-catalysts: tBuXPhos Pd G3 or XPhos Pd G4 for higher activity and stability.[11]
Ligand Stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.[6] For heteroaryl halides like indazoles, bulky and electron-rich biaryl phosphine ligands are essential for high catalytic activity.[3][12][13]XPhos , RuPhos , BrettPhos , or Xantphos . The choice may depend on the steric and electronic properties of the amine coupling partner.[3]
Base Required to deprotonate the amine, forming the nucleophilic amido species in the catalytic cycle.[7] The choice of base is a balance between reactivity and substrate stability. Strong bases can sometimes cause decomposition of sensitive functional groups.[14][15]Strong Bases (often preferred): Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS).[14] Weaker Bases (for sensitive substrates): Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄).[14]
Solvent Solubilizes the reactants and catalyst components. The solvent must be anhydrous and aprotic. It is crucial to degas the solvent to remove oxygen, which can deactivate the catalyst.[10]Toluene , 1,4-Dioxane , or Tetrahydrofuran (THF) . Toluene is a robust and widely effective solvent for this transformation.[14][16]

Detailed Experimental Protocol

This protocol provides a generalized, reliable starting point. Optimization may be required for particularly challenging or novel amine coupling partners.

Materials and Reagents
ReagentRoleM.W.Typical Equiv.Typical Mol%
This compoundAryl Halide273.131.0-
Amine (Primary or Secondary)NucleophileVariable1.2 - 1.5-
Pd₂(dba)₃Catalyst Precursor915.72-1-2.5 mol%
XPhosLigand476.61-2-6 mol%
Sodium tert-butoxide (NaOt-Bu)Base96.101.4 - 2.0-
Anhydrous TolueneSolvent92.14-(~0.1-0.2 M)
Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is Critical)

  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk tube or round-bottom flask) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[10]

  • Charge Solids: To the cooled flask, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[6]

  • Inert Atmosphere Purge: Seal the flask with a septum and purge with an inert gas for 5-10 minutes. If using a Schlenk line, evacuate and backfill with inert gas three times.[10]

  • Add Liquids: Add the anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Then, add the amine (1.2 equiv.) via syringe.

Reaction Execution and Monitoring

  • Heating: Immerse the sealed reaction vessel in a preheated oil bath set to the desired temperature (typically 80-110 °C).[3]

  • Stirring: Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.[3][14]

Workup and Purification

  • Cooling & Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6]

  • Concentration: Wash the Celite® pad with additional solvent. Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminated indazole product.[14][16]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass 1. Oven-Dry Glassware charge_solids 2. Charge Solids (Indazole, Pd Catalyst, Ligand, Base) prep_glass->charge_solids purge 3. Purge with Inert Gas charge_solids->purge add_liquids 4. Add Solvent & Amine purge->add_liquids heat_stir 5. Heat & Stir (80-110 °C, 4-24h) add_liquids->heat_stir monitor 6. Monitor Progress (TLC / LC-MS) heat_stir->monitor cool_filter 7. Cool & Filter (through Celite®) monitor->cool_filter concentrate 8. Concentrate cool_filter->concentrate purify 9. Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination or poor quality reagents.[14] 2. Suboptimal Conditions: Incorrect choice of ligand, base, or solvent for the specific amine.[15]1. Ensure Rigorous Inert Atmosphere: Use a glovebox or proper Schlenk technique. Use freshly opened, high-purity reagents and anhydrous, degassed solvents.[10] 2. Screen Conditions: Systematically screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOt-Bu vs. K₃PO₄). Consider a different solvent like dioxane.[15]
Side Product Formation (e.g., Hydrodehalogenation) The aryl bromide is reduced to 3-phenyl-1H-indazole. This can be caused by moisture or an inappropriate ligand choice that favors the formation of palladium hydride species.[1][11]1. Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. 2. Screen Ligands: This side reaction is often ligand-dependent. Switching to a different class of bulky biaryl ligand can minimize it.[14]
Starting Material Decomposition The base may be too strong for functional groups on either the indazole or the amine, leading to degradation.[14][15]1. Switch to a Milder Base: Replace NaOt-Bu with a weaker inorganic base like Cs₂CO₃ or K₃PO₄. This may require a higher reaction temperature or longer reaction time to achieve full conversion.[14]
Difficulty in Purification The product co-elutes with the phosphine ligand oxide or other byproducts.[17][18]1. Optimize Chromatography: Try different solvent systems or use a different stationary phase (e.g., alumina). 2. Aqueous Wash: An acidic wash (e.g., dilute aq. HCl) during workup can sometimes help remove basic impurities, but test for product stability first.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to air. All steps should be performed under an inert atmosphere of nitrogen or argon.[10]

  • Reagents: Handle strong bases like NaOt-Bu with care, as they are corrosive and moisture-sensitive. Solvents like toluene and dioxane are flammable and have associated health risks; handle them in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional guidelines.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-Phenyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of 6-bromo-3-phenyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for the development of novel therapeutic agents.[1] This document, intended for researchers, chemists, and drug development professionals, details three core transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section explains the mechanistic rationale behind the chosen conditions, offers step-by-step experimental protocols, and presents data in a clear, comparative format. The aim is to provide a comprehensive, field-proven resource that combines theoretical understanding with practical, reproducible methodologies.

The this compound Substrate: Reactivity Considerations

This compound is an essential building block for creating diverse libraries of pharmacologically active compounds.[2] The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Key structural features influencing its reactivity include:

  • The Indazole Core: This ten-π electron aromatic heterocycle is composed of a fused benzene and pyrazole ring.[3] Its electron-rich nature can influence the oxidative addition step in the catalytic cycle.

  • The N-H Proton: The acidic proton on the pyrazole ring (N1) can potentially interfere with certain reaction conditions, particularly those employing strong organometallic bases. However, for many standard cross-coupling reactions using carbonate or phosphate bases, the N-H group is tolerated, avoiding the need for protection/deprotection steps.[4]

  • The C6-Br Bond: This aryl bromide bond is a standard substrate for palladium-catalyzed reactions, offering a good balance of reactivity and stability for reliable coupling with a wide range of partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions and tolerance of diverse functional groups.[5][6] It involves the coupling of the aryl bromide with an organoboronic acid or ester, catalyzed by a palladium(0) species.[5]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the C6-arylated indazole product and regenerate the Pd(0) catalyst.[3][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_ii_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_ii_complex transmetalation Transmetalation [Ar'-B(OR)₃]⁻ pd_ii_complex->transmetalation pd_ii_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd_ii_diaryl reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product ArBr 6-Bromo-3-phenyl- 1H-indazole ArBr->oxidative_addition ArBOH Ar'-B(OH)₂ + Base ArBOH->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for bromoindazoles.[1][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.[5][7]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-phenyl-1H-indazole.

Table of Recommended Conditions
Coupling Partner (Boronic Acid)Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yields
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O9085-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O9080-92%
3-Pyridinylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.5)DME/H₂O10070-85%
2-Thiopheneboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)DME8075-90%[1]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with a vast array of amines.[8] This reaction has largely replaced harsher classical methods, offering superior functional group tolerance and broader scope.[8]

Mechanistic Overview

The mechanism is analogous to other cross-coupling reactions. It involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by a base to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_ii_complex Ar-Pd(II)L-Br oxidative_addition->pd_ii_complex amine_coordination Amine Coordination (R₂NH) pd_ii_complex->amine_coordination pd_ii_amine_complex [Ar-Pd(II)L(Br)(R₂NH)] amine_coordination->pd_ii_amine_complex deprotonation Deprotonation (-HBr, +Base) pd_ii_amine_complex->deprotonation pd_ii_amido Ar-Pd(II)L-NR₂ deprotonation->pd_ii_amido reductive_elimination Reductive Elimination pd_ii_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product ArBr 6-Bromo-3-phenyl- 1H-indazole ArBr->oxidative_addition Amine R₂NH + Base Amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol uses a modern, highly active catalyst system suitable for heterocyclic substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or RuPhos (2-5 mol% ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equiv.)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XPhos, 0.03 equiv.) to a flame-dried Schlenk tube.

  • Add the anhydrous solvent (e.g., Toluene) and stir for 10 minutes to form the active catalyst.

  • To this solution, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (NaOtBu, 1.5 equiv.). Caution: Add the base carefully, as the reaction can be exothermic.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 6-amino-3-phenyl-1H-indazole derivative.

Table of Recommended Conditions
Amine NucleophileCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)
MorpholinePd₂(dba)₃ (1.5) / XPhos (3.5)NaOtBu (1.5)Toluene100
AnilinePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃ (2.0)Dioxane110
BenzylaminePd₂(dba)₃ (2) / tBuXPhos (5)NaOtBu (1.5)Toluene100
PyrrolidinePd₂(dba)₃ (1.5) / XPhos (3.5)LHMDS (1.4)Dioxane90

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is exceptionally useful for introducing a rigid alkyne linker, which can be further functionalized or used to extend molecular scaffolds.

Mechanistic Overview

The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a base. Modern protocols often employ copper-free conditions to avoid potential side reactions.[10][11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ii_complex Ar-Pd(II)L₂-Br pd0->pd_ii_complex Oxidative Addition pd_ii_alkynyl Ar-Pd(II)L₂-C≡CR pd_ii_complex->pd_ii_alkynyl Transmetalation pd_ii_alkynyl->pd0 Reductive Elimination Product Ar-C≡CR pd_ii_alkynyl->Product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide + R-C≡CH + Base cu_acetylide->pd_ii_complex Transfers Acetylide cu_acetylide->cu_x To Pd Cycle ArBr Ar-Br ArBr->pd0 Alkyne R-C≡CH + Base Alkyne->cu_x

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Optimized Protocol for Sonogashira Coupling

This protocol uses classic Sonogashira conditions, which are highly reliable for aryl bromides.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Optional co-solvent: THF or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add the degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).

  • Add the terminal alkyne (1.2 equiv.) via syringe, ensuring the needle tip is below the solvent surface.

  • Stir the reaction at room temperature or heat gently to 40-60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 6-alkynyl-3-phenyl-1H-indazole.

Table of Recommended Conditions
Alkyne PartnerCatalyst (mol%)Co-catalyst (mol%)Base/SolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ (2%)CuI (4%)Et₃N/THFRT to 40
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2%)CuI (4%)DIPA50
1-HexynePd(PPh₃)₄ (3%)CuI (5%)Et₃N60
Propargyl alcoholPdCl₂(PPh₃)₂ (2.5%)CuI (5%)DMF/Et₃NRT

General Experimental Workflow

The successful execution of these cross-coupling reactions relies on a systematic and careful workflow, particularly concerning the exclusion of oxygen, which can deactivate the palladium catalyst.

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting and Key Considerations

  • Low Yield/No Reaction: The primary suspect is often an inactive catalyst. Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. Consider using a more active, pre-formed catalyst or a different ligand system.

  • Formation of Homocoupled Products: This can occur with boronic acids (Suzuki) or alkynes (Sonogashira, known as Glaser coupling). For Suzuki, this may indicate moisture. For Sonogashira, this is often due to the presence of oxygen and can be suppressed by ensuring a robust inert atmosphere.

  • Dehalogenation: The bromo-indazole can be reduced to 3-phenyl-1H-indazole. This side reaction is often promoted by moisture or certain bases. Ensure anhydrous conditions and consider a milder base if this is a persistent issue.

  • N-Arylation: In some cases, particularly with Buchwald-Hartwig amination, coupling can occur at the N1 position of the indazole. Using a bulky ligand and a non-coordinating solvent like toluene can disfavor this pathway. If it remains a problem, N-protection (e.g., with a BOC or SEM group) may be necessary.

References

The Strategic Utility of 6-bromo-3-phenyl-1H-indazole in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] This application note focuses on the strategic use of a key intermediate, 6-bromo-3-phenyl-1H-indazole , in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, detail key synthetic transformations, and provide exemplary protocols for its functionalization. This guide is intended to provide both a conceptual framework and practical methodologies for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, kinase inhibitors have become a major class of targeted therapeutics. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has proven to be an exceptionally versatile scaffold for the design of kinase inhibitors.[1] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature the indazole core, highlighting its clinical significance.[1]

The 3-phenyl-1H-indazole moiety, in particular, offers a valuable starting point for inhibitor design. The phenyl group at the 3-position can be readily modified to explore structure-activity relationships (SAR) and optimize interactions within the kinase active site. The bromine atom at the 6-position serves as a crucial synthetic handle, enabling the introduction of diverse chemical functionalities through modern cross-coupling reactions. This allows for the systematic modulation of physicochemical properties and the targeting of specific amino acid residues within the kinase binding pocket.

Key Synthetic Transformations of this compound

The bromine atom at the C6 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis. The two most prominent and widely utilized transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for creating C-C bonds by reacting an organoboron species with a halide, catalyzed by a palladium complex.[4] In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position. This is particularly useful for extending the molecule into solvent-exposed regions of the kinase active site or for introducing moieties that can form additional hydrogen bonds or hydrophobic interactions.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

A This compound F 6-Aryl/Heteroaryl-3-phenyl-1H-indazole (Kinase Inhibitor Precursor) A->F B Boronic Acid/Ester (R-B(OR)2) B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is invaluable for introducing primary or secondary amines, as well as a variety of nitrogen-containing heterocycles, at the 6-position of the indazole core. These nitrogenous groups can act as crucial hydrogen bond donors or acceptors, significantly enhancing the binding affinity and selectivity of the inhibitor for its target kinase.

Diagram 2: General Workflow for Buchwald-Hartwig Amination

A This compound F 6-Amino-3-phenyl-1H-indazole Derivative (Kinase Inhibitor) A->F B Amine (R1R2NH) B->F C Pd Catalyst & Ligand (e.g., Pd2(dba)3 / Xantphos) C->F D Base (e.g., NaOtBu, Cs2CO3) D->F E Solvent (e.g., Toluene, Dioxane) E->F

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Exemplary Kinase Targets and Inhibitor Activities

Derivatives of 3-phenyl-1H-indazole have shown inhibitory activity against a range of important kinases implicated in cancer and other diseases. The following table summarizes some examples of kinase inhibitors with a 3-phenyl-indazole scaffold, highlighting the diversity of targets and the potencies achieved.

Kinase TargetInhibitor Structure/ReferenceIC50 (nM)
AXL Indazole-based inhibitor 54[1]15
VEGFR-2 Indazole derivative W11[5]<30
FGFR1 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative[6]15.0
PI3Kα 3-ethynyl-1H-indazole derivative 10[7]361
PLK4 Indazole-based inhibitor C05[8]<0.1
ROCK1 Indazole amide 3[9]Potent and selective

Detailed Experimental Protocols

The following protocols are provided as examples of how this compound can be functionalized using Suzuki-Miyaura and Buchwald-Hartwig reactions. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 6-position of the indazole.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add [Pd(dppf)Cl₂] (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-phenyl-1H-indazole derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a typical Buchwald-Hartwig amination to introduce an amine at the 6-position of the indazole.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dried reaction vessel.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • To this catalyst mixture, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-3-phenyl-1H-indazole derivative.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic design allows for the facile introduction of diverse chemical functionalities at the 6-position through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The ability to systematically modify this position is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The protocols and data presented in this application note provide a solid foundation for researchers to leverage this important scaffold in their drug discovery efforts.

References

Application Note: A Robust and Scalable Synthesis of 6-bromo-3-phenyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Specifically, 6-bromo-3-phenyl-1H-indazole and its derivatives are crucial intermediates and target molecules in the development of novel therapeutics, particularly as kinase inhibitors.[1][3] The bromine atom at the C-6 position provides a convenient handle for further functionalization, while the phenyl group at the C-3 position is often critical for biological activity.

This application note provides a detailed, two-step experimental protocol for the synthesis of this compound. The strategy involves the initial iodination of commercially available 6-bromo-1H-indazole to form a key intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group. This modular approach is reliable, scalable, and adaptable for the synthesis of a diverse library of 3-aryl-1H-indazole derivatives.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Iodination: Conversion of 6-bromo-1H-indazole to 6-bromo-3-iodo-1H-indazole.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of the iodinated intermediate with phenylboronic acid to yield the final product.

G A 6-bromo-1H-indazole B Step 1: Iodination (I₂, KOH, DMF) A->B C 6-bromo-3-iodo-1H-indazole B->C D Step 2: Suzuki Coupling (Phenylboronic Acid, Pd Catalyst, Base) C->D E This compound D->E

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-bromo-3-iodo-1H-indazole (Intermediate)

This procedure outlines the regioselective iodination at the C-3 position of the indazole ring. The use of potassium hydroxide (KOH) deprotonates the indazole, forming the indazolide anion, which is highly nucleophilic at the C-3 position, facilitating the reaction with iodine.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeEquivalents
6-bromo-1H-indazole197.0310.01.97 g1.0
Potassium Hydroxide (KOH)56.1120.01.12 g2.0
Iodine (I₂)253.8115.03.81 g1.5
Dimethylformamide (DMF)--25 mL-
Sodium Thiosulfate (Na₂S₂O₄)158.11---
Potassium Carbonate (K₂CO₃)138.21---
Deionized Water----

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 equiv., 10.0 mmol, 1.97 g) and dissolve it in dimethylformamide (DMF, ~17 mL).

  • Add potassium hydroxide (2.0 equiv., 20.0 mmol, 1.12 g) to the solution. Stir the mixture at room temperature.[3]

  • In a separate beaker, prepare a solution of iodine (1.5 equiv., 15.0 mmol, 3.81 g) in DMF (8 mL).

  • Add the iodine solution dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a 250 mL beaker containing an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine.[3]

  • A white solid will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with deionized water.

  • Dry the collected solid under vacuum to yield 6-bromo-3-iodo-1H-indazole. A typical yield is around 70-75%.[3]

  • The product can be used in the next step without further purification, or it can be recrystallized if necessary.

Characterization Data for 6-bromo-3-iodo-1H-indazole:

  • MS (ESI): m/z 322.9 [M+H]⁺[3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H).[3]

Part 2: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming C-C bonds.[1][4] This protocol uses the previously synthesized 6-bromo-3-iodo-1H-indazole and couples it with phenylboronic acid. The iodine at the C-3 position is more reactive than the bromine at C-6 in palladium-catalyzed reactions, allowing for selective coupling.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeEquivalents
6-bromo-3-iodo-1H-indazole322.922.0646 mg1.0
Phenylboronic Acid121.933.0366 mg1.5
Pd(dppf)Cl₂816.640.182 mg0.05
Cesium Carbonate (Cs₂CO₃)325.823.0977 mg1.5
1,4-Dioxane--24 mL-
Deionized Water--6 mL-

Procedure:

  • To a 100 mL Schlenk flask, add 6-bromo-3-iodo-1H-indazole (1.0 equiv., 2.0 mmol, 646 mg), phenylboronic acid (1.5 equiv., 3.0 mmol, 366 mg), and cesium carbonate (1.5 equiv., 3.0 mmol, 977 mg).[3]

  • Add the solvent system, a 4:1 mixture of 1,4-dioxane and water (30 mL total).

  • Degas the mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Under a positive pressure of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv., 0.1 mmol, 82 mg).[3]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 8-12 hours, monitoring its progress by TLC or LC-MS.[1][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Filter the solution through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition + Ar-I Ar-Pd(II)-X(L₂) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation + Ph-B(OH)₂ + Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ph(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ + Ar-Ph

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) complex.[5]

  • Transmetalation: The phenyl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.[6]

  • Reductive Elimination: The two organic groups (indazole and phenyl) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield in Step 1 (Iodination) Insufficient base; Inactive iodine.Ensure KOH is fresh and anhydrous. Use fresh, solid iodine. Increase reaction time.
Low yield in Step 2 (Suzuki Coupling) Catalyst deactivation by oxygen; Poor quality boronic acid; Insufficient base.Ensure thorough degassing of the reaction mixture. Use fresh boronic acid. Ensure the base is anhydrous and of high purity.
Formation of side products (e.g., homocoupling of boronic acid) Reaction temperature too high; Catalyst decomposition.Lower the reaction temperature slightly (e.g., to 80-90 °C). Use a more stable palladium pre-catalyst.
Difficulty in purification Co-elution of product with byproducts or starting material.Optimize the solvent system for column chromatography. Consider using a gradient elution. A pre-purification wash or recrystallization might be helpful.

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Organobromine/Organoiodine Compounds: These compounds can be irritants. Avoid inhalation and skin contact.

  • Palladium Catalysts: Palladium compounds are heavy metal-based and should be handled with care.[8] They can be flammable solids and may cause skin irritation or allergic reactions.[9][10][11] Avoid creating dust. All catalyst-containing waste should be disposed of according to institutional guidelines for heavy metal waste.

  • Solvents (DMF, Dioxane): These are organic solvents with specific health risks. Consult the Safety Data Sheet (SDS) for each before use.

  • Bases (KOH, Cs₂CO₃): These are corrosive and should be handled with care to avoid skin and eye contact.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for producing this compound. The two-step process, involving a regioselective iodination followed by a robust Suzuki-Miyaura cross-coupling, is highly adaptable for creating a library of analogs for structure-activity relationship (SAR) studies. By carefully controlling reaction conditions and adhering to safety protocols, researchers can successfully synthesize these valuable compounds for advancing drug discovery programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthetic route for the production of 6-bromo-3-phenyl-1H-indazole, a key building block in medicinal chemistry and pharmaceutical development. The synthesis commences with the diazotization of 4-bromo-2-methylaniline to yield the 6-bromo-1H-indazole core, followed by a regioselective iodination at the C3 position and a subsequent Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group. This document provides detailed, step-by-step protocols, mechanistic insights, process optimization strategies, and safety considerations suitable for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition for cancer therapy.[1][2][3] The title compound, this compound, serves as a crucial intermediate for the synthesis of complex pharmaceutical agents. The strategic placement of the bromine atom at the C6 position and the phenyl group at the C3 position allows for diverse downstream functionalization, making a reliable and scalable synthesis paramount.

The synthetic strategy outlined herein is designed for scalability and reproducibility. It avoids the use of highly toxic or expensive reagents where possible and focuses on well-established, high-yielding chemical transformations. The two-stage approach allows for the isolation and purification of a key intermediate, 6-bromo-1H-indazole, ensuring the final product's high purity.

Synthetic Pathway Overview

Synthetic_Pathway 4-bromo-2-methylaniline 4-bromo-2-methylaniline 6-bromo-1H-indazole 6-bromo-1H-indazole 4-bromo-2-methylaniline->6-bromo-1H-indazole Step 1: Diazotization & Cyclization 6-bromo-3-iodo-1H-indazole 6-bromo-3-iodo-1H-indazole 6-bromo-1H-indazole->6-bromo-3-iodo-1H-indazole Step 2a: Iodination This compound This compound 6-bromo-3-iodo-1H-indazole->this compound Step 2b: Suzuki Coupling

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Large-Scale Synthesis of 6-bromo-1H-indazole

This procedure is adapted from established methods for indazole synthesis via diazotization of an aniline precursor.[1] The choice of 4-bromo-2-methylaniline as the starting material directly installs the bromo group at the desired C6 position of the indazole ring.

Reagent/MaterialGradeSupplierNotes
4-bromo-2-methylaniline98%Commercially AvailableStarting Material
Acetic anhydrideACS gradeSigma-AldrichUsed for in situ acetylation
Potassium acetate99%Sigma-AldrichBase
Isoamyl nitrite97%Sigma-AldrichDiazotizing agent
ChloroformACS gradeFisher ScientificSolvent
Concentrated Hydrochloric acid37%Fisher ScientificFor hydrolysis
Sodium hydroxide50% aq. soln.Fisher ScientificFor pH adjustment
HeptaneACS gradeFisher ScientificFor slurrying/washing
  • Acetylation: In a suitable, mechanically stirred reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g, 0.51 mol) in chloroform (0.70 L). Cool the solution to 10-15 °C using an ice bath. Slowly add acetic anhydride (0.109 L, 1.16 mol) while maintaining the internal temperature below 40 °C. Stir the mixture for 1 hour at room temperature.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g, 0.15 mol) followed by the dropwise addition of isoamyl nitrite (0.147 L, 1.09 mol) over 30 minutes, ensuring the temperature does not exceed 30 °C. After the addition is complete, heat the mixture to reflux (approx. 68 °C) and maintain for 20 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature (20-25 °C). Remove the volatile components (chloroform) under reduced pressure. To the residue, add water (500 mL) and perform an azeotropic distillation to remove any remaining volatile organics. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55 °C for 2-4 hours to effect hydrolysis.[1]

  • Isolation and Purification: Cool the acidic mixture to 20 °C. Carefully adjust the pH to approximately 11 by the slow addition of a 50% aqueous solution of sodium hydroxide, maintaining the temperature below 30 °C. The product will precipitate. Filter the resulting solid, wash with cold water (2 x 200 mL), and then slurry with heptane (300 mL). Filter and dry the solid under vacuum at 40-50 °C to yield 6-bromo-1H-indazole as an off-white to pale yellow solid.[1]

  • Acetylation: The initial acetylation of the aniline protects the amino group and facilitates the subsequent cyclization.

  • Isoamyl nitrite: This is a convenient and effective diazotizing agent for large-scale reactions, offering better solubility in organic solvents compared to sodium nitrite.

  • Hydrolysis: The acidic workup removes the acetyl protecting group from the indazole nitrogen.

  • Heptane Slurry: This final wash helps to remove non-polar impurities.

Part 2: Synthesis of this compound

This part of the synthesis involves two key transformations: regioselective iodination of the 6-bromo-1H-indazole at the C3 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid.

The C3 position of the indazole ring is susceptible to electrophilic substitution. This protocol uses molecular iodine in the presence of a base.[2]

Reagent/MaterialGradeSupplierNotes
6-bromo-1H-indazoleAs synthesized---Starting Material
Iodine (I₂)ACS gradeSigma-AldrichIodinating agent
Potassium hydroxide (KOH)85%Sigma-AldrichBase
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichSolvent
Sodium thiosulfateACS gradeFisher ScientificFor quenching
  • Reaction Setup: To a solution of 6-bromo-1H-indazole (100 g, 0.51 mol) in N,N-dimethylformamide (DMF, 1 L), add potassium hydroxide (57.2 g, 1.02 mol) in portions, ensuring the temperature remains below 30 °C. Stir the mixture for 30 minutes at room temperature.

  • Iodination: Prepare a solution of iodine (194 g, 0.76 mol) in DMF (400 mL). Add this solution dropwise to the reaction mixture over 1-2 hours. Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Quenching and Isolation: Pour the reaction mixture into a stirred aqueous solution of sodium thiosulfate (10% w/v, 2 L) and potassium carbonate (5% w/v, 2L). A solid will precipitate. Stir the suspension for 30 minutes, then filter the solid.

  • Purification: Wash the filter cake with water until the filtrate is colorless. Dry the solid under vacuum at 50 °C to yield 6-bromo-3-iodo-1H-indazole as a white to off-white solid.[2]

This well-established cross-coupling reaction is highly efficient for forming carbon-carbon bonds.

Reagent/MaterialGradeSupplierNotes
6-bromo-3-iodo-1H-indazoleAs synthesized---Starting Material
Phenylboronic acid97%Commercially AvailableCoupling partner
Pd(dppf)Cl₂Catalyst gradeSigma-AldrichPalladium catalyst
Cesium carbonate (Cs₂CO₃)99%Sigma-AldrichBase
1,4-DioxaneAnhydrousSigma-AldrichSolvent
WaterDeionized---Co-solvent
Ethyl acetateACS gradeFisher ScientificExtraction solvent
BrineSaturated NaCl---For washing
  • Reaction Setup: In a reaction vessel purged with nitrogen, combine 6-bromo-3-iodo-1H-indazole (100 g, 0.31 mol), phenylboronic acid (45.5 g, 0.37 mol), and cesium carbonate (202 g, 0.62 mol) in a mixture of 1,4-dioxane (1 L) and water (0.25 L).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (7.5 g, 5 mol%) to the mixture.

  • Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate (1 L) and wash with water (2 x 500 mL) and then with brine (500 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a pure solid.

Quality Control and Characterization

The purity and identity of the final product and intermediates should be confirmed using standard analytical techniques.

AnalysisIntermediate: 6-bromo-1H-indazoleFinal Product: this compound
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
¹H NMR Spectrum consistent with structureSpectrum consistent with structure
LC-MS Purity >98%, correct m/zPurity >98%, correct m/z
Melting Point 125-128 °C~160-163 °C

Safety and Handling

  • 4-bromo-2-methylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Acetic anhydride: Corrosive. Handle with care.

  • Isoamyl nitrite: Flammable and volatile. Avoid inhalation and contact with skin.

  • Iodine: Harmful and causes stains. Handle in a fume hood.

  • Palladium catalyst: Handle in a glovebox or under an inert atmosphere.

  • Solvents: Chloroform, DMF, and dioxane are hazardous. Use in a well-ventilated area and with appropriate PPE.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete diazotization or cyclization.Ensure anhydrous conditions and careful temperature control during isoamyl nitrite addition. Extend reflux time if necessary.
Incomplete iodination Insufficient iodine or base.Use a slight excess of iodine. Ensure KOH fully deprotonates the indazole nitrogen.
Formation of side products in Suzuki coupling Catalyst degradation; homo-coupling of phenylboronic acid.Ensure the reaction is performed under a strict inert atmosphere. Use degassed solvents.
Difficulty in purification Residual catalyst or impurities.A celite filtration is crucial. Recrystallization may need to be optimized with different solvent systems.

Conclusion

The synthetic route and protocols detailed in this guide provide a reliable and scalable method for the production of high-purity this compound. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can confidently synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

purification of 6-bromo-3-phenyl-1H-indazole by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 6-Bromo-3-phenyl-1H-indazole by Recrystallization

Abstract

This document provides a comprehensive guide for the purification of this compound, a key heterocyclic building block in medicinal chemistry, through the technique of recrystallization. Recrystallization is a fundamental and highly effective method for purifying solid organic compounds, leveraging differences in solubility at varying temperatures to remove impurities.[1][2] This application note details the underlying principles, a systematic protocol for solvent selection, a step-by-step procedure for bulk recrystallization, and methods for verifying the purity of the final product. It is intended for researchers, chemists, and process development scientists seeking a robust and reliable method for obtaining high-purity this compound.

Introduction to Recrystallization

This compound is an important intermediate in the synthesis of various biologically active molecules.[3] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[4][5] Synthetic routes can often leave the crude product contaminated with unreacted starting materials, by-products, or reagents.

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases significantly with temperature.[2] The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution.[6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Ideally, impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand by hot filtration.[1] Slow cooling is crucial as it allows for the selective incorporation of the desired molecules into a growing crystal lattice, effectively excluding impurities.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the parent 6-bromo-1H-indazole is presented below. Understanding these properties is essential for handling and characterization.

PropertyThis compound6-Bromo-1H-indazoleReference
CAS Number 885271-16-979762-54-2[7][8]
Molecular Formula C₁₃H₉BrN₂C₇H₅BrN₂[7]
Molecular Weight 285.13 g/mol 197.03 g/mol [7]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[8]
Melting Point Not specified in search results180-185 °C[8]
Solubility Soluble in DMSO, DMF; slightly soluble in methanolSoluble in DMSO, DMF; slightly soluble in methanol[8]

Experimental Protocols

A successful recrystallization is highly dependent on the choice of solvent.[9] Therefore, a systematic, small-scale solvent screening is the mandatory first step before attempting to purify the bulk material.

Protocol 1: Solvent Screening

Objective: To identify an optimal single or mixed-solvent system for the recrystallization of this compound. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[10]

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water)

  • Test tubes (13x100 mm) and a test tube rack

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different test solvent dropwise (approx. 0.5 mL) at room temperature. Vortex the mixture and observe the solubility. A suitable solvent will not dissolve the compound at this stage.[11]

  • For solvents that show poor room-temperature solubility, gently heat the test tube in a heating block or water bath towards the solvent's boiling point.

  • Continue to add small increments of the hot solvent while vortexing until the solid completely dissolves. Record the approximate volume of solvent needed. Use the minimum amount of hot solvent necessary.[2]

  • Allow the clear, hot solutions to cool slowly to room temperature. Do not disturb the tubes.

  • Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

Solvent Selection Guide

SolventBoiling Point (°C)PolarityNotes
Methanol 65Polar ProticOften a good starting point for indazole derivatives.[11][12]
Ethanol 78Polar ProticSimilar to methanol, may offer different solubility characteristics.[13]
Ethyl Acetate 77Polar AproticA common solvent for compounds of intermediate polarity.
Toluene 111NonpolarGood for less polar compounds; high boiling point requires care.
Heptane/Hexane 98 / 69NonpolarOften used as an anti-solvent in mixed-solvent systems.[14]
Water 100Very PolarUnlikely to be a good single solvent but can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[14]

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_main Bulk Purification cluster_iso Isolation & Analysis Crude Crude this compound Screening Protocol 1: Solvent Screening Crude->Screening Dissolve Dissolve in Minimum Hot Solvent Screening->Dissolve HotFilt Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilt Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilt->Cool IceBath Ice Bath Cooling Cool->IceBath Filter Vacuum Filtration (Büchner Funnel) IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure Analyze Purity Analysis (MP, HPLC, NMR) Pure->Analyze

Caption: Recrystallization workflow for this compound.

Protocol 2: Bulk Recrystallization

Objective: To purify the bulk crude this compound using the optimal solvent identified in Protocol 1.

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the compound has just completely dissolved.[1]

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, they must be removed. Pre-heat a filter funnel (with fluted filter paper) by pouring hot solvent through it. Quickly filter the hot solution into a pre-heated clean flask. This step prevents premature crystallization in the funnel.[2]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitate.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.[6]

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature to remove all residual solvent.

Characterization of Purified Product

The success of the purification should be validated using standard analytical techniques.[15]

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range, close to the literature value. Impurities typically depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing purity.[5] A successful recrystallization will show a significant increase in the area percentage of the main product peak and a reduction or elimination of impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.[15] The spectra of the purified material should be clean, with sharp signals corresponding to the target molecule.

Troubleshooting

ProblemPotential Cause(s)Solution(s)Reference
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a "seed" crystal of the pure compound.[11]
Compound "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- The compound is highly impure, significantly depressing its melting point.- Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.- Use a lower-boiling point solvent if possible.- Consider a preliminary purification step (e.g., column chromatography) if impurities are substantial.[11][16][17]
Low recovery of purified material - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Too much solvent was used for washing.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Ensure all glassware for hot filtration is pre-heated.- Use only a minimal amount of ice-cold solvent for washing the crystals.[1][6]

Conclusion

Recrystallization is a powerful and scalable technique for the purification of this compound. By systematically screening for an appropriate solvent and carefully controlling the cooling process, one can effectively remove synthesis-related impurities to obtain a high-purity crystalline product suitable for downstream applications in pharmaceutical and chemical research. The purity of the final product should always be confirmed by appropriate analytical methods.

References

Application Note & Protocol: High-Purity Isolation of 6-bromo-3-phenyl-1H-indazole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 6-bromo-3-phenyl-1H-indazole, a critical intermediate in the synthesis of various pharmacologically active compounds. The purity of this building block is paramount for successful downstream reactions, accurate biological evaluation, and overall drug candidate quality. The described methodology utilizes Thin-Layer Chromatography (TLC) for rapid method development, followed by automated flash column chromatography for efficient, high-resolution purification. This guide is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for obtaining high-purity this compound from a crude synthetic mixture.

Introduction: The Critical Role of Purity

This compound is a key heterocyclic scaffold used in the development of novel therapeutics, particularly as a precursor for kinase inhibitors and other targeted agents.[1][2] The synthetic routes to indazole derivatives can often yield a mixture of products, including unreacted starting materials, reagents, and structurally related isomers (e.g., 2H-indazoles).[3][4] The presence of these impurities can lead to the formation of undesired side products in subsequent steps, complicate reaction monitoring, and yield inaccurate structure-activity relationship (SAR) data.

Therefore, a robust purification strategy is not merely a procedural step but a critical component of the drug discovery and development workflow. Column chromatography is a universally accepted and highly effective technique for the purification of indazole derivatives and other organic compounds.[5][6][7] This document details a systematic approach, leveraging modern automated flash chromatography, to ensure high purity, yield, and reproducibility.[5]

Physicochemical Properties & Safety

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₃H₉BrN₂-
Molecular Weight273.13 g/mol -
AppearanceWhite to off-white or tan solid/powder[8]
SolubilityGenerally soluble in polar organic solvents like Methanol, Ethyl Acetate, and Dichloromethane.[2][8]

Safety Information: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Purification Strategy: A Two-Phase Approach

The purification workflow is logically divided into two main phases: rapid method development using Thin-Layer Chromatography (TLC) and preparative separation using flash column chromatography. This strategy ensures that the preparative separation is efficient and effective, minimizing solvent consumption and time.

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Quality Control TLC Protocol 1: Thin-Layer Chromatography (TLC) Solvent_System Optimal Solvent System Identified (Target Rf ≈ 0.25-0.35) TLC->Solvent_System Determines Elution Conditions Flash_Chrom Protocol 2: Flash Column Chromatography Solvent_System->Flash_Chrom Applies Conditions Fractions Collect Fractions Flash_Chrom->Fractions Separates Components Pool Pool Pure Fractions (TLC Analysis) Fractions->Pool Evap Evaporate Solvent Pool->Evap Purified High-Purity Product Evap->Purified HPLC Protocol 3: Purity Verification (HPLC) Crude Crude this compound Crude->TLC Sample Crude->Flash_Chrom Load Sample Purified->HPLC Final Analysis

Figure 1: Overall workflow for the purification and analysis of this compound.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Core Principle: TLC is an indispensable tool for quickly screening solvent systems to find the optimal mobile phase for separation.[9] The goal is to identify a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, which typically translates to good separation on a silica gel column.[10]

Materials:

  • Crude this compound

  • TLC plates (Silica Gel 60 F254)

  • TLC developing chambers

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Capillary spotters

  • UV lamp (254 nm)

  • Pencil and ruler

Step-by-Step Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude material in a minimal volume (~0.2 mL) of a suitable solvent like DCM or ethyl acetate.

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a TLC plate.[9] Mark distinct lanes for different solvent systems.

  • Spotting: Use a capillary spotter to apply a small spot of the dissolved crude mixture onto the origin in a designated lane. Aim for a spot size of 1-2 mm in diameter.

  • Solvent System Trials: Prepare several mobile phase mixtures with varying polarities. Good starting points for indazole derivatives include Hexanes:EtOAc mixtures.

    • Trial 1: 90:10 Hexanes:EtOAc

    • Trial 2: 80:20 Hexanes:EtOAc

    • Trial 3: 70:30 Hexanes:EtOAc

  • Development: Pour a small amount (~0.5 cm depth) of a chosen solvent system into a developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it. Once saturated, place the spotted TLC plate inside, ensuring the solvent level is below the origin line. Cover the chamber.[10]

  • Elution & Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Immediately remove the plate and mark the solvent front with a pencil. Allow the plate to dry.[9]

  • Analysis: Visualize the separated spots under a UV lamp at 254 nm. Circle the spots with a pencil. Calculate the Rf value for the target compound spot.

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10]

  • Optimization: Adjust the solvent ratio until the Rf of the target compound is in the desired 0.25-0.35 range and it is well-separated from major impurities. If the Rf is too low, increase the polarity (add more EtOAc). If it's too high, decrease the polarity (add more Hexanes).

Protocol 2: Preparative Purification by Flash Column Chromatography

Core Principle: This protocol uses the optimized mobile phase from TLC to perform a preparative-scale separation on a larger quantity of silica gel, typically within a packed column in an automated system.[5] Dry loading the sample is highly recommended as it often leads to better resolution compared to liquid injection.

Materials & Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh for manual or pre-packed columns for automated systems)

  • Optimized mobile phase solvents (e.g., Hexanes and Ethyl Acetate)

  • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) with UV detector

  • Solid loader material (e.g., Celite® or additional silica gel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[5] This powder is your sample for loading.

  • Column Selection and Equilibration:

    • Select an appropriately sized pre-packed silica gel column based on the mass of the crude material. A general rule is a 40 g column for ~1 g of crude product.

    • Install the column on the automated flash system.

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc) for at least 2-3 column volumes.

  • Loading and Elution:

    • Transfer the prepared solid sample into an empty solid load cartridge and attach it to the system.

    • Set the UV detector to monitor at 254 nm and a secondary wavelength if applicable.

    • Program the elution gradient. Start with a low polarity mobile phase for 1-2 column volumes, then gradually ramp up the concentration of the more polar solvent (EtOAc) to elute the target compound. A typical gradient might be from 5% to 40% EtOAc over 10-15 column volumes.

  • Fraction Collection: The system will automatically collect fractions based on the UV chromatogram. Monitor the chromatogram in real-time to identify the peak corresponding to the target product.

  • Fraction Analysis:

    • Once the run is complete, analyze the key fractions corresponding to the product peak(s) by TLC to confirm their purity.

    • Spot the starting crude material, the target fractions, and any impurity peaks on the same TLC plate for direct comparison.

  • Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Core Principle: HPLC is a highly sensitive analytical technique used to accurately determine the purity of the final isolated product.[8][11] A standard reversed-phase (RP-HPLC) method is suitable for this compound.

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 5 µL
Sample Prep Dissolve ~1 mg of purified product in 10 mL of Acetonitrile/Water (1:1)

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for subsequent synthetic steps.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Poor separation on column Inappropriate solvent system.Re-optimize the mobile phase using TLC. Ensure the target Rf is ~0.25-0.35.
Column is overloaded.Reduce the amount of crude material loaded onto the column.
Compound "streaking" on TLC/column Sample is too concentrated or acidic/basic functional groups are present.Dilute the sample for TLC. For column, consider adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase.
Compound won't elute from column Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., EtOAc) in the gradient.
Product "oils out" instead of crystallizing after solvent removal Significant impurities are still present.The material may need to be re-purified using a shallower gradient or an alternative chromatographic technique.[2]

Conclusion

The protocol described herein provides a comprehensive and reliable workflow for the purification of this compound. By combining systematic TLC-based method development with the efficiency of automated flash column chromatography, researchers can consistently obtain this key intermediate with high purity. The final HPLC analysis serves as a crucial quality control step, ensuring the material is suitable for its intended use in pharmaceutical research and development.

References

Application Notes & Protocols for 6-bromo-3-phenyl-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents, including kinase inhibitors like Pazopanib and Axitinib.[1][2][3] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of biological activity against a range of cancer-related targets.[4][5][6] 6-bromo-3-phenyl-1H-indazole is a specific derivative of this class that presents a compelling subject for investigation in oncology. While direct, extensive research on this particular molecule is emerging, its structural similarity to other biologically active indazoles suggests a strong potential for anticancer activity. This document provides a comprehensive guide for researchers to explore the therapeutic potential of this compound, outlining proposed mechanisms of action based on related compounds and detailing a logical, step-by-step workflow for its evaluation from initial in vitro screening to preliminary mechanism elucidation.

Background and Rationale

Indazole derivatives have consistently demonstrated a broad spectrum of pharmacological activities, most notably as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4][7] The presence of a bromine atom at the C6 position and a phenyl group at the C3 position on the indazole ring of this compound provides a unique combination of steric and electronic properties. These features can facilitate specific interactions within the ATP-binding pockets of kinases or other biological targets.[6]

Research on structurally related compounds has shown that they can induce cell cycle arrest, promote apoptosis, and inhibit key cellular pathways responsible for tumor progression.[8][9] For instance, certain N-phenyl-1H-indazole-1-carboxamides cause a marked increase of cells in the G0-G1 phase[10], while other indazole derivatives promote apoptosis through the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[11][12] Therefore, a systematic investigation into this compound is warranted to characterize its specific anticancer profile and identify its molecular targets.

Proposed Mechanism of Action & Investigational Workflow

Based on the extensive literature on indazole analogs, we propose that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Potential targets include growth factor receptor kinases (e.g., FGFR, VEGFR), cell cycle-regulating kinases (e.g., PLK4), or downstream signaling kinases (e.g., PI3K, MAPK pathway kinases).[4][13][14][15]

  • Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family.[9][11]

  • Cell Cycle Disruption: It may cause arrest at critical checkpoints of the cell cycle, preventing cancer cell proliferation.[10][16]

The following diagram illustrates a plausible signaling pathway that could be inhibited by an indazole compound, leading to anticancer effects.

proposed_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) PI3K PI3K / MAPK Signaling Cascade RTK->PI3K Activates Indazole This compound Indazole->PI3K Inhibits Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) PI3K->Bcl2 Activates Proliferation Cell Proliferation & Survival Genes PI3K->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed mechanism of this compound targeting a kinase pathway.

To validate these hypotheses, we recommend the following integrated experimental workflow.

experimental_workflow Start Compound Procurement & Characterization Cytotoxicity Protocol 1: In Vitro Cytotoxicity (MTT / Resazurin Assay) Start->Cytotoxicity IC50 Determine IC50 Values Across Cancer Cell Lines Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (at IC50 concentrations) IC50->Mechanism CellCycle Protocol 2: Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Protocol 3: Apoptosis Assay (Annexin V / PI) Mechanism->Apoptosis TargetID Protocol 4: Target Identification (Kinase Panel Screen) Mechanism->TargetID Validation Target Validation (Western Blot, etc.) TargetID->Validation

Caption: Recommended experimental workflow for evaluating anticancer potential.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects, providing a quantitative measure of the compound's potency.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, K562 leukemia)[1][9]

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on a shaker for 15 minutes to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation Example:

Cell LineTissue of OriginHypothetical IC50 (µM) of this compound
K562Chronic Myeloid Leukemia5.15[9][12]
HCT-116Colon Carcinoma8.50
MDA-MB-231Breast Adenocarcinoma12.20
A549Lung Carcinoma15.60
Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest.

Causality: Many anticancer agents function by halting the cell cycle at specific checkpoints (G1/S or G2/M), preventing DNA replication or mitosis and thereby inhibiting proliferation. This protocol uses propidium iodide (PI), a DNA-intercalating agent, to quantify the DNA content of cells and thus determine their distribution across the cell cycle phases.

Materials:

  • Cancer cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet gently in 500 µL of cold PBS. While vortexing slowly, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets.

  • Data Interpretation: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated cells to the vehicle control. An accumulation of cells in a particular phase indicates cell cycle arrest.[10]

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Materials:

  • Cancer cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells (including supernatant) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Self-Validation: For confirmation of apoptosis, perform a Western blot analysis to check for the cleavage of caspase-3 and PARP, and assess the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[9][11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-3-phenyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-3-phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this important heterocyclic compound.

I. Strategic Overview: The Synthetic Pathway

The most robust and modular synthetic route to this compound involves a two-step sequence starting from the commercially available 6-bromo-1H-indazole. This strategy is centered around the well-established and versatile Suzuki-Miyaura cross-coupling reaction.

  • Step 1: Regioselective Iodination. The first step involves the selective installation of an iodine atom at the C-3 position of the 6-bromo-1H-indazole core. This is a crucial activating step, as the C-I bond is more reactive than the C-Br bond in the subsequent palladium-catalyzed cross-coupling.

  • Step 2: Suzuki-Miyaura Cross-Coupling. The resulting 6-bromo-3-iodo-1H-indazole is then coupled with phenylboronic acid using a palladium catalyst to form the target molecule, this compound.

This approach offers excellent control over the regiochemistry and allows for the late-stage introduction of the phenyl group, a strategy that can be adapted for the synthesis of various 3-aryl-indazole derivatives.

G cluster_0 Step 1: C-3 Iodination cluster_1 Step 2: Suzuki-Miyaura Coupling A 6-Bromo-1H-indazole B 6-Bromo-3-iodo-1H-indazole A->B  I₂, KOH, DMF C 6-Bromo-3-iodo-1H-indazole D This compound C->D  Pd Catalyst, Base, Solvent E Phenylboronic Acid E->D  Pd Catalyst, Base, Solvent

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices in the synthesis of this compound.

Q1: Why is a two-step synthesis involving iodination and then Suzuki coupling preferred over a direct C-H activation/arylation approach?

A1: While direct C-H activation is a powerful tool, a two-step approach offers superior control and reliability for this specific substrate. The C-3 position of the indazole ring can be directly functionalized, but achieving high regioselectivity without affecting the C-7 position can be challenging.[1] The iodination of 6-bromo-1H-indazole at the C-3 position is a high-yielding and highly regioselective reaction.[2] This pre-functionalization strategy ensures that the subsequent Suzuki-Miyaura coupling occurs exclusively at the desired position, leading to a cleaner reaction profile and simplifying purification.

Q2: Why use 6-bromo-3-iodo-1H-indazole for the Suzuki coupling instead of 3-bromo-6-iodo-1H-indazole?

A2: The choice of halide is critical for achieving selective cross-coupling. The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the trend I > Br > Cl.[3] By having iodine at the C-3 position and bromine at the C-6 position, we can selectively couple the phenyl group to the C-3 position under carefully controlled conditions, leaving the C-6 bromine available for further diversification if needed.

Q3: Is it necessary to protect the N-H group of the indazole ring during the Suzuki-Miyaura coupling?

A3: This is a critical point. The acidic proton of the indazole N-H can interfere with the catalytic cycle, particularly with the organometallic intermediates, potentially leading to lower yields or reaction failure.[4] While some Suzuki couplings on NH-free indazoles have been successful, especially with specific catalyst systems or under microwave irradiation, N-protection is often recommended for robust and reproducible results.[5][6] Common protecting groups like tetrahydropyran (THP) or SEM can be employed.[7] However, for simplicity, a well-optimized protocol with a carefully chosen base and catalyst system can often work for the unprotected indazole.

Q4: What is the role of the base in the Suzuki-Miyaura reaction, and how do I choose the right one?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species, which then transfers the phenyl group to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[8][9]

  • Cs₂CO₃ is often effective but more expensive.

  • K₃PO₄ is a good choice for sensitive substrates as it is less likely to cause side reactions like ester hydrolysis if such functional groups are present.

  • The use of strong bases like alkoxides should be approached with caution as they can promote side reactions.[10]

III. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem Potential Causes Solutions & Rationale
Low or No Yield in Suzuki Coupling 1. Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated. 2. Poor Substrate Solubility: The starting materials may not be fully dissolved in the reaction solvent. 3. Ineffective Base: The chosen base may not be strong enough or soluble enough to activate the boronic acid. 4. N-H Interference: The unprotected indazole N-H is inhibiting the catalyst.1. Catalyst & Ligand Selection: Use a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos, or dppf).[11] Ensure the catalyst is fresh and handled under an inert atmosphere. 2. Solvent System: Use a solvent mixture that ensures solubility of all components. A common choice is a mixture of an organic solvent like 1,4-dioxane or DME with water.[8][9] 3. Base Optimization: Switch to a different base. If using K₂CO₃, consider trying Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better reactivity. 4. N-Protection: If other optimizations fail, protect the indazole nitrogen with a suitable group like THP or SEM before performing the coupling.[4][6]
Significant Dehalogenation (Loss of Bromine or Iodine) 1. Protodeborylation of Phenylboronic Acid: The phenylboronic acid can be converted to benzene before coupling. 2. Reductive Dehalogenation of the Indazole: The halo-indazole can be reduced to the corresponding de-halogenated product.1. Use Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Avoid prolonged reaction times at high temperatures. 2. Optimize Reaction Conditions: Lower the reaction temperature if possible. The choice of ligand can also influence this side reaction; sometimes, more electron-rich ligands can mitigate this issue. Using milder bases like KF or CsF can also be beneficial.[3][10]
Formation of Biphenyl (Homo-coupling of Phenylboronic Acid) 1. Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid. 2. High Catalyst Loading or Temperature: These conditions can sometimes favor homo-coupling.1. Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3] 2. Condition Optimization: Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). Avoid unnecessarily high temperatures.
Reaction Stalls / Incomplete Conversion 1. Catalyst Degradation: The catalyst may have decomposed over the course of the reaction, often indicated by the formation of palladium black. 2. Insufficient Reagents: One of the reactants may have been consumed through side reactions.1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that stabilize the palladium center and prevent agglomeration into palladium black. 2. Re-evaluate Stoichiometry: Ensure accurate measurement of all reagents. If the reaction stalls, sometimes a second addition of a small amount of catalyst can help it go to completion.

IV. Optimized Experimental Protocols

The following protocols are based on established procedures for similar transformations and are designed to be self-validating systems.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole[2]

This protocol details the regioselective iodination at the C-3 position.

  • Reaction Setup: To a solution of 6-bromo-1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (KOH, 2.0 eq.).

  • Addition of Iodine: To the mixture, add a solution of iodine (I₂, 1.5 eq.) in DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 3 hours. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the mixture. A solid precipitate should form.

  • Isolation: Filter the solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is an optimized procedure for the cross-coupling step.

  • Reaction Setup: In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).[8][9]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry? start->check_reagents check_conditions Reaction Fully Degassed? check_reagents->check_conditions Yes fail Re-evaluate Strategy check_reagents->fail No optimize_base Optimize Base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃) check_conditions->optimize_base Yes check_conditions->fail No optimize_catalyst Optimize Catalyst/Ligand (e.g., Pd(dppf)Cl₂ → Buchwald system) optimize_base->optimize_catalyst No Improvement success Improved Yield optimize_base->success Improvement protect_N Protect Indazole N-H? optimize_catalyst->protect_N No Improvement optimize_catalyst->success Improvement protect_N->success Improvement protect_N->fail No Improvement

Caption: A logical workflow for troubleshooting low yield in the Suzuki-Miyaura coupling step.

V. Data Summary for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for Suzuki-Miyaura reactions on indazole cores, which can be used as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3Reference(s)
Palladium Source Pd(dppf)Cl₂·DCMPd(OAc)₂Pd(PPh₃)₄[8],[5]
Ligand (dppf)RuPhos(PPh₃)[8],[5]
Base K₂CO₃K₃PO₄Cs₂CO₃[8],[5],[1]
Solvent System 1,4-Dioxane / H₂O1,4-Dioxane / H₂ODioxane / EtOH / H₂O[8],[5],[1]
Temperature 100 °CRT to 100 °C140 °C (Microwave)[8],[5],[1]
Typical Mol% Pd 5%2-5%10%[8],[5],[1]

VI. References

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References

Technical Support Center: Synthesis of 6-Bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-3-phenyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot side product formation in this important synthetic transformation. As a key structural motif in numerous pharmacologically active compounds, the efficient and clean synthesis of this compound is of paramount importance.

This guide provides in-depth technical information, troubleshooting advice in a question-and-answer format, and detailed experimental protocols to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their relative merits?

A1: The synthesis of 3-aryl-indazoles like this compound can be approached through several methods. The most prevalent are:

  • Jacobson-type Indazole Synthesis: This is a classical and widely used method that involves the cyclization of a suitably substituted o-acylphenylhydrazine or, more commonly, the reaction of a 2-aminobenzophenone derivative with a nitrosating agent. For the target molecule, this would typically start from a precursor like 2-amino-5-bromobenzophenone. This method is often favored for its accessibility of starting materials.

  • Fischer Indole Synthesis Analogue: While primarily for indoles, modifications of the Fischer synthesis can be adapted for indazoles, typically by reacting a substituted phenylhydrazine with a suitable carbonyl compound under acidic conditions.

  • Cross-Coupling Strategies: Modern approaches may involve the construction of the indazole core followed by a late-stage introduction of the phenyl group at the C3 position via cross-coupling reactions (e.g., Suzuki or Stille coupling) from a 3-halo-6-bromo-1H-indazole precursor. This can offer good control over the substitution pattern but may involve more steps.

Q2: What is the most significant and common side product in the synthesis of this compound?

A2: The formation of the undesired 6-bromo-3-phenyl-2H-indazole regioisomer is, by far, the most common and challenging side product. The indazole ring system has two nitrogen atoms (N1 and N2) where substituents can attach, leading to the formation of these two isomers. Their similar physical properties often make separation difficult, leading to reduced yields of the desired 1H-indazole.

Q3: How can I distinguish between the 1H- and 2H-isomers of 6-bromo-3-phenyl-indazole?

A3: Spectroscopic methods are essential for distinguishing between the N1 and N2 isomers:

  • NMR Spectroscopy (¹H and ¹³C): In the ¹H NMR spectrum, the chemical shifts of the protons on the indazole ring and the phenyl substituent can differ between the two isomers. More definitively, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used. For the 1H-isomer, a correlation is typically observed between the protons of the N1-substituent and the C7a carbon of the indazole core. For the 2H-isomer, a correlation is often seen between the protons of the N2-substituent and the C3 carbon.[1]

  • Chromatography: The two isomers will likely have different retention times on TLC and HPLC. The 2H-indazole is often reported to be the more polar isomer.

Troubleshooting Guide: Common Side Products and Issues

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Presence of an Unwanted Isomer (6-bromo-3-phenyl-2H-indazole)
  • Question: My post-reaction analysis (TLC, HPLC, or NMR) shows a significant amount of a second product with a similar mass to my target compound. I suspect it's the 2H-indazole isomer. How can I minimize its formation and separate it from my desired 1H-indazole?

  • Answer:

    Probable Cause and Mechanism: The formation of the 2H-indazole isomer is a result of the reaction pathway allowing for substitution at the N2 position of the indazole ring. The ratio of N1 to N2 substitution is influenced by factors such as the reaction conditions (solvent, temperature, and base), as well as steric and electronic effects of the substituents on the indazole core.[2] For instance, in N-alkylation reactions, the choice of a polar aprotic solvent like DMF can sometimes favor the formation of the N1 isomer, while Mitsunobu conditions have been shown to favor the N2 isomer in some cases.

    Troubleshooting and Solutions:

    • Reaction Condition Optimization:

      • Solvent Choice: The polarity of the solvent can influence the N1/N2 ratio. It is recommended to screen different solvents. For instance, in related N-alkylations, THF has been shown to favor N1 substitution.

      • Base Selection: The choice of base is critical. For N-arylation reactions, the nature of the base can influence the regioselectivity. Experiment with different bases such as potassium carbonate, cesium carbonate, or sodium hydride.

      • Temperature Control: Reaction temperature can affect the thermodynamic versus kinetic control of the reaction, which in turn can influence the isomer ratio. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Purification Strategies:

      • Column Chromatography: This is the most common method for separating the 1H and 2H isomers. Due to their often similar polarities, a careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often effective.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent is found where the two isomers have different solubilities.[3]

Issue 2: Incomplete Reaction and Presence of Starting Materials
  • Question: My reaction has stalled, and I see a significant amount of unreacted starting material (e.g., 2-amino-5-bromobenzophenone) in my crude product. How can I drive the reaction to completion?

  • Answer:

    Probable Cause and Mechanism: Incomplete reactions in a Jacobson-type synthesis can be due to several factors, including insufficient reaction time, suboptimal temperature, or deactivation of the nitrosating agent. The cyclization step is often the rate-determining step and can be sensitive to the reaction conditions.

    Troubleshooting and Solutions:

    • Reaction Time and Temperature:

      • Increase the reaction time and monitor the progress by TLC or HPLC.

      • If extending the time is not effective, a moderate increase in the reaction temperature may be necessary. However, be cautious as higher temperatures can sometimes lead to increased side product formation.

    • Reagent Stoichiometry and Addition:

      • Ensure that the nitrosating agent (e.g., sodium nitrite or an alkyl nitrite) is added in the correct stoichiometry. A slight excess may be required.

      • The rate of addition of the nitrosating agent can be critical. A slow, controlled addition at a low temperature is often recommended to prevent side reactions.

Issue 3: Formation of Over-Brominated Byproducts
  • Question: My mass spectrometry analysis shows the presence of a compound with a mass corresponding to a di-brominated product. How can this be avoided?

  • Answer:

    Probable Cause and Mechanism: If the synthesis involves a bromination step on a pre-formed 3-phenyl-1H-indazole core, over-bromination can occur. The indazole ring is susceptible to electrophilic aromatic substitution, and depending on the reaction conditions and the brominating agent used, multiple bromine atoms can be introduced.

    Troubleshooting and Solutions:

    • Choice of Brominating Agent:

      • Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can provide better control and reduce the incidence of over-bromination.

    • Control of Stoichiometry:

      • Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended for mono-bromination.

    • Reaction Temperature:

      • Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to increase selectivity.

Experimental Protocols

The following is a representative, generalized protocol for a Jacobson-type synthesis of this compound, based on common procedures for similar indazole syntheses. This protocol should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound from 2-amino-5-bromobenzophenone

Reaction Scheme:

Materials:

  • 2-amino-5-bromobenzophenone

  • Acetic acid

  • Sodium nitrite or Isoamyl nitrite

  • Hydrochloric acid (if using sodium nitrite)

  • Suitable organic solvent (e.g., toluene, ethanol)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Step 1: Dissolution of Starting Material

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromobenzophenone (1.0 eq) in acetic acid or another suitable solvent.

  • Step 2: Diazotization and Cyclization

    • Method A (Using Sodium Nitrite): Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature or gently heat to facilitate cyclization.

    • Method B (Using Isoamyl Nitrite): To the solution of the starting material, add isoamyl nitrite (1.2 eq) and gently heat the reaction mixture to reflux.

  • Step 3: Reaction Monitoring

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Step 4: Work-up

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Step 5: Purification

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from any 2H-isomer and other impurities.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be attempted.[3]

Data Presentation

Table 1: Troubleshooting Summary for Side Product Formation

Observed Issue Potential Side Product Probable Cause Recommended Solutions
Extra peak with similar polarity to product6-bromo-3-phenyl-2H-indazoleLack of regioselectivity in the cyclization or N-arylation step.Optimize solvent, base, and temperature. Employ careful column chromatography or recrystallization for separation.
Presence of starting materialUnreacted 2-amino-5-bromobenzophenoneIncomplete reaction due to insufficient time, temperature, or reagent.Increase reaction time, moderately increase temperature, ensure correct stoichiometry of nitrosating agent.
Peak with higher mass (di-brominated)Di-bromo-3-phenyl-1H-indazoleOver-bromination during a bromination step.Use a milder brominating agent (NBS), control stoichiometry carefully, and perform the reaction at a low temperature.

Visualizations

Logical Workflow for Troubleshooting Isomer Formation

Troubleshooting Isomer Formation in this compound Synthesis Start Crude product contains 1H and 2H isomers Analysis Confirm isomer presence (NMR, HPLC, LC-MS) Start->Analysis Purification Separation of Isomers Analysis->Purification Separation Prevention Minimizing Isomer Formation Analysis->Prevention Prevention Chromatography Column Chromatography (optimize eluent) Purification->Chromatography Recrystallization Recrystallization (solvent screening) Purification->Recrystallization Conditions Optimize Reaction Conditions (Solvent, Base, Temperature) Prevention->Conditions Protecting_Group Consider N-protection/deprotection strategy Prevention->Protecting_Group

Caption: A logical workflow for addressing the formation of regioisomers.

General Synthetic Pathway and Potential Side Products

General Synthetic Pathway and Potential Side Products Start 2-amino-5-bromobenzophenone Nitrosation Diazotization/ Nitrosation Start->Nitrosation Cyclization Intramolecular Cyclization Nitrosation->Cyclization Incomplete Unreacted Starting Material Nitrosation->Incomplete Incomplete Reaction Product_1H This compound (Desired Product) Cyclization->Product_1H Product_2H 6-bromo-3-phenyl-2H-indazole (Isomeric Side Product) Cyclization->Product_2H

Caption: A simplified diagram of the synthesis and common side products.

References

Technical Support Center: Optimizing the Synthesis and Yield of 6-Bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-phenyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols. We will explore the common challenges encountered in the synthesis of this critical pharmaceutical intermediate and provide a systematic approach to improving reaction yields and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge stemming from several potential root causes, often related to the specific synthetic route employed. The most common methods involve either a Fischer-type synthesis from corresponding precursors or a cross-coupling reaction to introduce the phenyl group onto a pre-formed 6-bromo-1H-indazole core.

A. For Fischer-Type Syntheses (from a bromo-phenylhydrazine and a phenyl-ketone):

The Fischer indole synthesis, while classic, is sensitive to reaction conditions.[1] Key areas for optimization include:

  • Catalyst Choice and Concentration: This reaction requires an acid catalyst, which can be either a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) or a Lewis acid (e.g., ZnCl₂, BF₃).[1][2] If your catalyst is ineffective, the crucial[3][3]-sigmatropic rearrangement will not proceed efficiently.

    • Troubleshooting Action: If using ZnCl₂, ensure it is anhydrous as water can deactivate it. PPA is often an excellent choice as it serves as both catalyst and solvent, but can be viscous and difficult to stir. Consider screening a panel of catalysts. Sometimes, milder conditions with p-toluenesulfonic acid can prevent degradation of starting materials or products.[4]

  • Reaction Temperature: Elevated temperatures are necessary, but excessive heat can lead to decomposition and tar formation, particularly with sensitive substrates.[5]

    • Troubleshooting Action: Instead of running the reaction at a fixed high temperature, try a gradual temperature ramp while monitoring the reaction's progress by Thin-Layer Chromatography (TLC). This allows you to find the minimum temperature required for conversion, thereby minimizing byproduct formation.[3]

  • Solvent Effects: The solvent plays a critical role in solubilizing reactants and modulating catalyst activity.[6]

    • Troubleshooting Action: Polar aprotic solvents like acetic acid or DMSO are common choices.[2] However, solvent-free, or "neat," conditions have also been shown to be effective and can simplify workup.[4] If decomposition is an issue, using a high-boiling, inert solvent like sulfolane can help maintain a consistent temperature and prevent charring.[6]

B. For Cross-Coupling Reactions (e.g., N-arylation of 6-bromo-1H-indazole):

Copper-catalyzed N-arylation is a powerful method for this transformation. Poor conversion often points to issues with the catalytic cycle.

  • Ligand Selection: The ligand is crucial for stabilizing the copper catalyst and facilitating reductive elimination.

    • Troubleshooting Action: While some reactions proceed without a ligand, many benefit significantly from one. Common choices include 1,10-phenanthroline, quinaldinic acid, or L-proline.[7][8] If you are not using a ligand or are seeing poor results, screen a selection of N- or O-donor ligands.

  • Base and Phenyl Source: The choice of base and the reactivity of the phenyl source (iodobenzene > bromobenzene > chlorobenzene) are critical.[7]

    • Troubleshooting Action: A strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is typically required. Ensure the base is finely powdered and dry. For the phenyl source, iodobenzene is the most reactive and is recommended if you are struggling with conversion using bromobenzene.[7]

  • Catalyst Purity and Loading: The quality of the copper(I) salt (e.g., CuI) is paramount.

    • Troubleshooting Action: Ensure your CuI is pure (it should be off-white, not green or brown, which indicates oxidation to Cu(II)). If necessary, purify it by washing with acetic acid and ether. While catalytic amounts are used, increasing the catalyst loading from 5 mol% to 10 mol% can sometimes improve yields for sluggish reactions.

Below is a systematic workflow for troubleshooting low-yield reactions.

G start Low Yield Observed check_tlc Analyze Reaction by TLC start->check_tlc incomplete Incomplete Conversion check_tlc->incomplete Starting Material Remains complex_mix Complex Mixture/ Byproducts check_tlc->complex_mix Multiple Spots/ Streaking check_reagents Verify Reagent Stoichiometry & Purity incomplete->check_reagents lower_temp Lower Reaction Temperature complex_mix->lower_temp increase_time_temp Increase Reaction Time or Temperature Incrementally check_reagents->increase_time_temp Reagents OK optimize_catalyst Optimize Catalyst System (Type, Loading, Ligand) increase_time_temp->optimize_catalyst end Improved Yield optimize_catalyst->end change_solvent Change Solvent/ Consider Neat Conditions lower_temp->change_solvent check_atmosphere Ensure Inert Atmosphere (N2 or Ar) change_solvent->check_atmosphere check_atmosphere->end

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing the formation of significant impurities, including potential isomers. How can I improve the reaction's selectivity?

Impurity formation is often a result of side reactions or a lack of regiochemical control.

  • Isomer Formation: In Fischer-type syntheses, if an unsymmetrical ketone is used, two different enamine intermediates can form, leading to regioisomeric indole products.[9] For syntheses starting with halogenation of the indazole core, bromination can occur at multiple positions if not properly controlled.[10]

    • Troubleshooting Action: For halogenation, using a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂ can provide better control.[10] For coupling reactions, ensure that your starting 6-bromo-1H-indazole is isomerically pure. Purification of intermediates is often easier than purifying the final product.

  • Reductive Byproducts: In reactions involving hydrazine, especially with 2-halobenzaldehydes, a competitive Wolff-Kishner reduction can occur, reducing the aldehyde to a methyl group and consuming starting material.[3]

    • Troubleshooting Action: This is often temperature-dependent. Running the reaction at the lower end of the effective temperature range can help minimize these reductive pathways. Using a moderate excess of hydrazine hydrate (e.g., 4-10 equivalents) is also recommended.[3]

  • Degradation Products: As mentioned, high temperatures or overly harsh acidic conditions can degrade the indazole ring system.

    • Troubleshooting Action: Monitor the reaction closely with TLC. If new, lower Rf spots appear and the product spot begins to fade after reaching maximum intensity, it's a sign of decomposition. At this point, the reaction should be quenched immediately.

Q3: My crude product is an oil or fails to crystallize properly during workup. What purification strategies do you recommend?

Purification is a critical step that significantly impacts the final yield and purity. "Oiling out" during crystallization is a common problem.[11]

  • Problem: Oiling Out: This typically happens when the solution is supersaturated with impurities or is cooled too quickly. The melting point of the impure product is below the temperature of the solvent.

    • Solution 1: Slow Cooling: Re-heat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, insulated container) before moving it to an ice bath. Slow cooling encourages the formation of a crystalline lattice.[11]

    • Solution 2: Solvent System Change: The chosen solvent may be inappropriate. Screen a variety of solvents to find one where the product is sparingly soluble at room temperature but highly soluble when hot. Methanol is often a good starting point for 6-bromo-1H-indazole and its derivatives.[11]

  • Problem: Persistent Impurities: If crystallization fails to remove impurities, column chromatography is the next logical step.

    • Solution: Column Chromatography: Use a silica gel column with a solvent system determined by TLC analysis (aim for a product Rf of ~0.3). A gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) often provides the best separation.

  • Problem: Product is a Solid but Difficult to Purify:

    • Solution: Recrystallization: Even if the product is a solid, recrystallization is a powerful purification technique. The key is to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using excess solvent is a very common reason for poor recovery during crystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for this compound? There are two main convergent strategies:

  • Building the Ring Last (Fischer-type): This involves reacting a (4-bromophenyl)hydrazine derivative with a phenyl-substituted ketone (like acetophenone) under acidic conditions to form the indazole ring.[1]

  • Phenylation Last (Coupling): This is a very common and often higher-yielding approach. It starts with commercially available or synthesized 6-bromo-1H-indazole. The phenyl group is then introduced via a metal-catalyzed cross-coupling reaction, typically a copper-catalyzed N-arylation with a phenyl halide (e.g., iodobenzene or bromobenzene).[7][8]

Q2: Which analytical techniques are essential for this synthesis?

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and identifying the optimal solvent system for column chromatography.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Essential for confirming the chemical structure of the final product and intermediates, and for identifying the presence of isomers.[10]

  • Mass Spectrometry (MS): Used to verify the molecular weight of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the final purity of the compound.[10]

Q3: What are the key safety precautions for this synthesis?

  • Hydrazine Derivatives: Hydrazine and its derivatives are highly toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Strong Acids/Bases: Reagents like PPA, concentrated H₂SO₄, and strong bases like K₂CO₃ are corrosive. Handle with care.

  • Metal Catalysts and Reagents: Many metal catalysts and reagents are toxic and/or pyrophoric. Follow all safety data sheet (SDS) recommendations.

Optimized Experimental Protocols

Protocol 1: Copper-Catalyzed N-Phenylation of 6-Bromo-1H-indazole

This protocol is adapted from established copper-catalyzed coupling methodologies.[7]

Diagram of Key Reaction Parameters:

G center Cu-Catalyzed N-Arylation reagents Reactants center->reagents catalyst Catalyst System center->catalyst conditions Reaction Conditions center->conditions indazole 6-Bromo-1H-indazole reagents->indazole phenyl Phenyl Halide (I, Br) reagents->phenyl base Base (K2CO3, Cs2CO3) reagents->base cu_source Copper(I) Source (e.g., CuI) catalyst->cu_source ligand Ligand (e.g., Quinaldinic Acid) catalyst->ligand solvent Solvent (e.g., DMSO) conditions->solvent temp Temperature (e.g., 60-120 °C) conditions->temp atmosphere Inert Atmosphere (N2 or Ar) conditions->atmosphere

Caption: Key parameters influencing copper-catalyzed N-arylation reactions.

Materials:

  • 6-Bromo-1H-indazole (1.0 eq)

  • Iodobenzene (1.2 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

  • Quinaldinic acid (0.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-1H-indazole, potassium carbonate, quinaldinic acid, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMSO and iodobenzene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-24 hours.[7]

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3x) to remove DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization to yield this compound.

Protocol 2: Purification by Single Solvent Recrystallization

This protocol is based on standard laboratory techniques for purifying solid organic compounds.[11]

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., methanol, ethanol, or an ethyl acetate/heptane mixture)

  • Erlenmeyer flask, hot plate, condenser

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the selected solvent, just enough to create a slurry.

  • Gently heat the mixture with stirring. Add more solvent in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent required.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once crystals begin to form and the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[11]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Dry the purified crystals under vacuum.

Data Summary

The following table summarizes typical conditions for related indazole syntheses, highlighting the variables that can be tuned to optimize your specific reaction.

Reaction TypeCatalyst/ReagentSolventTemperature (°C)Typical YieldReference
N-ArylationCuI / Quinaldinic AcidDMSO60-120~80% (for a methoxy analog)[7]
IodinationI₂ / KOHDMFRoom Temp71%[12]
Fischer Synthesisp-TsOHNeat (Solvent-free)100Good to Excellent[4]
Fischer SynthesisZnCl₂Acetic AcidRefluxVariable[1][2]
CyclizationHydrazine HydrateNone125Moderate to High[10]

References

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-bromo-3-phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet common, transformation. The following troubleshooting advice and frequently asked questions are based on established principles of organometallic chemistry and practical laboratory experience.

I. Troubleshooting Guide: Addressing Low Conversion

Low conversion is a frequent hurdle in cross-coupling reactions, particularly with heteroaromatic substrates. This section provides a structured approach to diagnosing and resolving this issue.

Q1: My reaction has stalled at low conversion. What are the most probable causes?

Low conversion can stem from several factors, often related to catalyst activity, reagent quality, or reaction conditions. A systematic evaluation is key to identifying the root cause.

Possible Causes & Recommended Actions:

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by oxygen, water, or impurities in the starting materials.[1]

    • Action: Ensure all reagents and solvents are anhydrous and thoroughly degassed.[1] The reaction should be set up under a strictly inert atmosphere (argon or nitrogen).[1] Consider using a pre-catalyst, which can lead to a cleaner formation of the active catalytic species.[2]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[3] For N-heterocyclic substrates like indazoles, ligand selection is paramount.

    • Action: For the amination of this compound, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[3][4] If you are using a less specialized ligand, consider screening a panel of ligands to find the optimal one for your specific amine coupling partner.

  • Suboptimal Base Selection: The base is not merely a proton scavenger; it is actively involved in the catalytic cycle.[5] Its strength and solubility can significantly impact the reaction rate.

    • Action: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][5] However, if your amine substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[5][6]

  • Poor Solubility: If any of the reaction components (substrate, amine, base, or catalyst) have poor solubility in the chosen solvent, the reaction will be slow or incomplete.[1][7]

    • Action: Ensure visual inspection of the reaction mixture reveals a well-dissolved or well-suspended system. If solubility is an issue, consider switching to a solvent with better solubilizing properties, such as dioxane or THF, or using a co-solvent system.[6][7]

Q2: I am observing significant hydrodehalogenation of my this compound. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[8]

Mitigation Strategies:

  • Ligand Modification: The choice of ligand can influence the relative rates of reductive elimination (the desired C-N bond formation) and competing side reactions like beta-hydride elimination, which can lead to hydrodehalogenation.[9]

    • Action: Employing bulky biarylphosphine ligands can sterically hinder pathways leading to hydrodehalogenation.[9]

  • Amine Concentration: The concentration of the amine can play a role.

    • Action: Ensure the amine is present in a slight excess (e.g., 1.1-1.2 equivalents) to favor the desired amination pathway.

  • Water Content: Trace amounts of water can be a source of protons for the hydrodehalogenation pathway.

    • Action: Rigorously dry all reagents and solvents. The use of freshly dried molecular sieves in the reaction can also be beneficial.

Q3: My amine coupling partner is an aniline, and the reaction is sluggish. What adjustments should I consider?

The coupling of anilines can sometimes be challenging due to their lower nucleophilicity compared to aliphatic amines.

Optimization Steps:

  • Ligand Selection: The electronic properties of the ligand are crucial here.

    • Action: More electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[10] Consider ligands like BrettPhos, which have been shown to be effective for the amination of aryl mesylates and the selective monoarylation of primary amines.[4]

  • Base Strength: A stronger base may be required to efficiently deprotonate the less acidic N-H bond of the aniline.

    • Action: If you are using a weaker base like K₃PO₄, consider switching to NaOtBu or LHMDS, provided your substrate is stable to these stronger bases.[5]

  • Temperature: Higher temperatures can often overcome the activation energy barrier for sluggish reactions.

    • Action: If your reaction is proceeding slowly at 80-90 °C, cautiously increasing the temperature to 100-110 °C may improve the conversion rate.[7]

Troubleshooting Workflow Diagram

G start Low Conversion Observed check_reagents Verify Reagent Quality (Anhydrous, Degassed) start->check_reagents check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst Reagents OK check_conditions Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst/Ligand Appropriate hydrodehalogenation Hydrodehalogenation Observed? check_conditions->hydrodehalogenation Conditions Seem Correct optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) hydrodehalogenation->optimize_ligand Yes optimize_base Test Stronger/Weaker Bases (e.g., NaOtBu vs. Cs₂CO₃) hydrodehalogenation->optimize_base No optimize_ligand->optimize_base optimize_solvent Change Solvent for Better Solubility (e.g., Toluene, Dioxane, THF) optimize_base->optimize_solvent increase_temp Increase Reaction Temperature optimize_solvent->increase_temp success Successful Conversion increase_temp->success Improvement re_evaluate Re-evaluate Substrate Stability increase_temp->re_evaluate No Improvement re_evaluate->start G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_ii_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_ii_complex amine_coordination Amine Coordination (R₂NH) pd_ii_complex->amine_coordination pd_ii_amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ amine_coordination->pd_ii_amine_complex deprotonation Deprotonation (Base) pd_ii_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

References

preventing hydrodehalogenation in palladium-catalyzed reactions of 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium-Catalyzed Reactions of 6-bromo-3-phenyl-1H-indazole

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a common and often frustrating side reaction: hydrodehalogenation. Here, we will delve into the mechanistic underpinnings of this unwanted transformation and provide actionable strategies to favor the desired C-C or C-N bond formation.

The Challenge: Unwanted Hydrodehalogenation

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, particularly in the pharmaceutical industry for constructing complex molecular architectures.[1][2] The indazole motif, a key pharmacophore, is frequently functionalized using these powerful reactions.[3] However, when working with substrates like this compound, a competing hydrodehalogenation reaction can significantly diminish the yield of the desired coupled product, leading to the formation of 3-phenyl-1H-indazole. This side reaction replaces the C-Br bond with a C-H bond, consuming starting material and complicating purification.[4]

dot graph TD { subgraph "Troubleshooting Workflow" direction LR A[Identify Hydrodehalogenation] --> B{Analyze Reaction Components}; B --> C[Optimize Ligand]; B --> D[Optimize Base]; B --> E[Optimize Solvent & Additives]; B --> F[Consider N-Protection]; C --> G{Re-evaluate}; D --> G; E --> G; F --> G; G --> H[Successful Coupling]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } caption: "A logical workflow for troubleshooting hydrodehalogenation."

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant amounts of 3-phenyl-1H-indazole in my Suzuki-Miyaura coupling reaction. What is the likely cause?

A1: The formation of the hydrodehalogenated product, 3-phenyl-1H-indazole, points to a competing reaction pathway where the aryl-palladium intermediate reacts with a hydride source before it can undergo transmetalation with the boronic acid.[4] Several factors can promote this unwanted pathway:

  • Inefficient Transmetalation: If the transmetalation step is slow, the lifetime of the Ar-Pd(II)-X intermediate is prolonged, increasing the opportunity for side reactions.

  • Presence of Hydride Sources: Common hydride sources in these reactions can be the solvent (e.g., alcohols), the base, or even trace amounts of water.[5][6][7]

  • Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center. A suboptimal ligand may not sufficiently promote the desired reductive elimination over the hydrodehalogenation pathway.[7]

  • N-H Acidity of the Indazole: The acidic N-H proton of the indazole can interact with the catalyst or base, potentially leading to undesired reactivity.[7]

dot graph TD { subgraph "Catalytic Cycles" A[Pd(0)L_n] -- Oxidative Addition --> B(Ar-Pd(II)L_n-Br); B -- Transmetalation --> C(Ar-Pd(II)L_n-R); C -- Reductive Elimination --> A; C --> D[Desired Product (Ar-R)]; B -- "Competing Pathway" --> E{Hydrodehalogenation}; E -- Hydride Source --> F[Reduced Product (Ar-H)]; F --> A; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF B -- "Desired Pathway" --> C; } caption: "Competing pathways in palladium-catalyzed cross-coupling reactions."

Q2: How can I adjust my reaction conditions to minimize hydrodehalogenation in a Suzuki-Miyaura coupling?

A2: A systematic optimization of your reaction parameters is key. Consider the following adjustments, ideally one at a time, to pinpoint the most effective solution.

1. Ligand Selection: The choice of phosphine ligand is paramount. For heteroaromatic substrates like indazoles, bulky, electron-rich ligands are often superior as they can accelerate the rate of reductive elimination relative to competing pathways.[7][8]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent starting points.[7][8]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can also be highly effective.

    • Bidentate Ligands: In some cases, ligands like Xantphos or dppf can be beneficial.[3][9]

2. Base Optimization: The base is not just a proton scavenger; it can influence the entire catalytic cycle.

  • Weaker Inorganic Bases: Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][7] Strong bases are more likely to generate hydride species or participate in unwanted side reactions.

  • Anhydrous Conditions: While some Suzuki reactions benefit from water, it can also be a proton source for hydrodehalogenation.[5][6] Try running the reaction under strictly anhydrous conditions. Conversely, for couplings with K₃PO₄, sometimes a small, controlled amount of water can be beneficial.[8]

3. Solvent Choice: Avoid solvents that can act as hydride donors.

  • Aprotic Solvents: Favor aprotic solvents like 1,4-dioxane, THF, or toluene over alcoholic solvents.[7][10] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.

4. N-Protection: The free N-H on the indazole ring can sometimes interfere with the catalysis.[7]

  • Protecting Groups: Consider protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[11] This can prevent coordination of the nitrogen to the palladium center and suppress dehalogenation.[8][11] In some cases, a Boc group may even be cleaved under the reaction conditions, providing the desired unprotected product directly.[11]

ParameterInitial Condition (Prone to Hydrodehalogenation)Recommended ModificationRationale
Ligand PPh₃, simple phosphinesSPhos, XPhos, RuPhos, NHCsBulky, electron-rich ligands accelerate reductive elimination.[7]
Base NaOtBu, KOHK₂CO₃, Cs₂CO₃, K₃PO₄Milder bases reduce the likelihood of side reactions.[3][7]
Solvent Alcohols (e.g., MeOH, EtOH)Dioxane, THF, TolueneAprotic solvents are less likely to be hydride sources.[7][10]
Additives NoneN-protection (e.g., Boc)Prevents N-H interference and catalyst inhibition.[8][11]
Q3: I'm performing a Buchwald-Hartwig amination on this compound and also see significant hydrodehalogenation. Are the solutions similar to the Suzuki coupling?

A3: Yes, the underlying principles are very similar, as hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations as well.[12] The key is to promote the C-N reductive elimination over the competing hydrodehalogenation pathway.

  • Ligand Choice: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are generally the top choice. Ligands such as Xantphos or Josiphos have demonstrated efficacy in minimizing reductive dehalogenation.[8]

  • Base Selection: Strong, non-nucleophilic bases are typically required. While NaOtBu is common, if hydrodehalogenation is an issue, consider switching to other bases like LiHMDS or K₃PO₄.

  • Solvent: Toluene and dioxane are generally the preferred solvents for Buchwald-Hartwig aminations.

  • N-Protection of the Indazole: As with the Suzuki coupling, protecting the indazole N-H can be a very effective strategy to improve yields and prevent side reactions.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Optimized to Minimize Hydrodehalogenation)
  • Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound (Optimized to Minimize Hydrodehalogenation)
  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.). Then, add the base (e.g., K₃PO₄, 1.5-2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

solvent selection for recrystallization of 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for Bioactive Indazoles

6-bromo-3-phenyl-1H-indazole is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development. Indazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors for anti-cancer therapies.[1] The efficacy and safety of such compounds are directly dependent on their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[2]

This technical guide provides a comprehensive framework for developing a robust recrystallization protocol for this compound. It is designed for researchers and drug development professionals, offering foundational principles, step-by-step experimental protocols, and a troubleshooting guide to address common challenges encountered in the laboratory.

Section 1: Foundational Principles of Solvent Selection for Recrystallization

The success of any recrystallization procedure hinges on the appropriate selection of a solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound sparingly at room temperature but readily at an elevated temperature (typically the solvent's boiling point).[2]

Key Characteristics of an Ideal Recrystallization Solvent:

  • High Solvating Power at Elevated Temperatures: The solvent must dissolve the crude material completely when hot to liberate trapped impurities.

  • Low Solvating Power at Low Temperatures: Upon cooling, the solvent should have a low capacity to keep the target compound in solution, thereby maximizing the recovery of pure crystals.

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).

Based on the structure of this compound, which contains both a nonpolar aromatic core (phenyl and fused benzene ring) and polar N-H groups, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.[3] While specific solubility data is not widely published, indazole derivatives are often soluble in organic solvents like alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4] For purification, less polar solvents or mixed systems are often preferred.

Section 2: Experimental Protocol — Systematic Solvent Screening

To identify the optimal solvent, a systematic screening process is essential. This protocol allows for the rapid assessment of multiple solvents using a small amount of crude material.

Objective: To identify a suitable single solvent or a binary (mixed) solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane/Heptane, Water)

  • Test tubes or small vials (1-2 mL)

  • Heating block or sand bath

  • Vortex mixer

  • Pasteur pipettes

Step-by-Step Screening Methodology
  • Preparation: Place approximately 20-30 mg of the crude compound into several separate, labeled test tubes.

  • Room Temperature Solubility Test: To each tube, add a different solvent dropwise (approx. 0.5 mL at a time). After each addition, vortex the sample for 30 seconds. Observe and record if the compound dissolves.

    • Scientist's Note: An ideal solvent will show poor solubility at this stage.[2] If the compound dissolves readily at room temperature, that solvent is unsuitable as a single recrystallization solvent but may be useful as the "solvent" component in a binary system.

  • Elevated Temperature Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes using a heating block. Incrementally increase the temperature towards the boiling point of the solvent.

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Be careful not to add a large excess.

  • Cooling and Crystal Formation: Allow the clear, hot solutions to cool slowly to room temperature. Do not disturb the tubes. Once at room temperature, place them in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observation and Data Recording: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant crop of well-formed crystals. Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Results
SolventSolubility at Room Temp. (20°C)Solubility at Elevated Temp.Crystal Formation upon CoolingAssessment & Remarks
e.g., EthanolSparingly SolubleSolubleGood crop of fine needlesGood Candidate (Single Solvent)
e.g., TolueneSparingly SolubleSolubleOiled out initially, then solidifiedPotential Candidate, requires optimization
e.g., HexaneInsolubleInsolubleN/AUnsuitable (Single), Potential Anti-Solvent
e.g., Ethyl AcetateHighly SolubleHighly SolublePoor recoveryUnsuitable (Single), Potential "Solvent"
e.g., WaterInsolubleInsolubleN/AUnsuitable (Single), Potential Anti-Solvent

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the supersaturated solution cools to a temperature above the melting point of the solute in that specific solvent system.[5] This is common with impure compounds or when cooling is too rapid.

  • Causality: The compound separates as a liquid phase because the energy barrier to form an amorphous oil is lower than that required for ordered crystal nucleation.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[6]

    • Lower Crystallization Temperature: Select a solvent with a lower boiling point.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seed Crystals: If available, add a single, pure crystal of this compound to the cooled solution to induce crystallization.

Q2: No crystals have formed, even after cooling in an ice bath. What went wrong?

A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires nucleation.[5][6]

  • Causality: If the solution is not saturated at the lower temperature, the compound will simply remain dissolved.

  • Solutions:

    • Reduce Solvent Volume: The most common cause is using an excess of solvent.[6] Gently heat the solution and evaporate a portion of the solvent (in a fume hood) to increase the concentration. Allow it to cool again.

    • Induce Nucleation: As described above, try scratching the flask or adding a seed crystal.[7]

Q3: My crystal yield is very low. How can I improve recovery?

A3: Low yield implies that a significant amount of your compound remained in the mother liquor.

  • Causality: This can result from using an excessive amount of solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has relatively high solubility even when cold.[8]

  • Solutions:

    • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (20-30 minutes) before filtration.

    • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.

    • Solvent Choice: Re-evaluate your solvent choice. The ideal solvent has very low solubility for your compound at 0°C.

Q4: A single solvent doesn't work well. How do I perform a two-solvent recrystallization?

A4: A two-solvent (or binary) system is an excellent alternative when no single solvent is ideal.[2] This is common for indazole derivatives, with systems like ethanol/water or acetone/water often being effective.[9][10]

  • Procedure:

    • Dissolve the crude compound in a minimum amount of the hot "solvent" (the one in which it is highly soluble).

    • While keeping the solution hot, slowly add the "anti-solvent" (the one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • Add a drop or two of the hot "solvent" to just re-clarify the solution.

    • Allow the solution to cool slowly as you would for a single-solvent recrystallization.

Section 4: Visual Workflow for Solvent Selection and Recrystallization

The following diagram outlines the logical decision-making process for developing a successful recrystallization protocol.

Recrystallization_Workflow start Start Crude this compound screening Protocol 1: Solvent Screening Test a range of solvents (polar & non-polar) start->screening decision_single Is a single solvent suitable? | (Poor solubility cold, good solubility hot) screening->decision_single protocol_single Protocol 2A: Single-Solvent Recrystallization Dissolve in min. hot solvent, cool slowly decision_single->protocol_single Yes protocol_binary Protocol 2B: Two-Solvent Recrystallization Select solvent/anti-solvent pair decision_single->protocol_binary No decision_crystals Crystals Formed? protocol_single->decision_crystals protocol_binary->decision_crystals oiling_out Troubleshooting: Oiling Out | Re-heat, add more solvent, cool slower decision_crystals->oiling_out No (Oiled Out) no_crystals Troubleshooting: No Crystals | Reduce solvent volume, scratch, seed decision_crystals->no_crystals No (Clear Solution) filtration Collection & Washing Vacuum filter crystals, wash with minimal cold solvent decision_crystals->filtration Yes oiling_out->decision_crystals no_crystals->decision_crystals end_node Finish | Pure, Dry Crystals of this compound filtration->end_node

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the indazole scaffold is of paramount importance due to its prevalence in a wide array of pharmacologically active agents. This guide provides an in-depth spectral characterization of a key derivative, 6-bromo-3-phenyl-1H-indazole, and offers a comparative analysis with structurally related alternatives. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and characterization of this compound, underpinned by experimental data and sound scientific principles.

Introduction: The Significance of this compound

This compound is a substituted indazole featuring a bromine atom at the 6-position and a phenyl group at the 3-position. This substitution pattern imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents, particularly in the realm of kinase inhibitors.[1] The precise characterization of its molecular structure is a non-negotiable prerequisite for any further investigation into its biological activity or application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule.[2][3] This guide will dissect the information obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Synthesis Pathway Overview

While numerous synthetic routes to substituted indazoles exist, a common and effective method involves the cyclization of appropriately substituted precursors.[4] For this compound, a plausible synthesis involves the reaction of a substituted nitroaromatic compound with an N-tosylhydrazone, a method known for its reliability in forming the indazole ring system.[4] The choice of starting materials is dictated by the desired final substitution pattern, and the reaction conditions are optimized to ensure high yield and purity.

cluster_synthesis Synthesis Workflow Start Substituted Nitroaromatic + N-Tosylhydrazone Reaction Base-mediated Cyclization Start->Reaction Dry DMF, Cs2CO3 Purification Column Chromatography Reaction->Purification Crude Mixture Product This compound Purification->Product Purified Compound

Caption: A generalized workflow for the synthesis of substituted 1H-indazoles.

Comprehensive Spectral Characterization

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for a definitive assignment.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[6] For this compound, both ¹H and ¹³C NMR spectra provide critical information.

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[6]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature using standard pulse sequences.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole core and the phenyl ring. The N-H proton of the indazole ring typically appears as a broad singlet at a significantly downfield chemical shift (often >10 ppm), a characteristic feature of N-H protons in heterocyclic systems.[4][7] The aromatic protons will resonate in the range of 7.0-8.5 ppm. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons on the indazole ring.

cluster_structure This compound Structure cluster_h_nmr Expected ¹H NMR Correlations img img NH N-H ~12-13 ppm (broad s) H7 H-7 (d) H5 H-5 (dd) H4 H-4 (d) Ph Phenyl H's ~7.4-8.0 ppm (m) cluster_workflow Spectral Characterization & Comparison Workflow Sample Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR FT-IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure UV->Structure Comparison Comparative Analysis with Analogues Structure->Comparison Report Final Characterization Report Comparison->Report

References

A Comparative Guide to the Purity Assessment of Synthesized 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive purity assessment of 6-bromo-3-phenyl-1H-indazole, a crucial heterocyclic building block in medicinal chemistry.

Our approach moves beyond a simple listing of techniques. We will explore the causality behind experimental choices, emphasizing the development of a self-validating, orthogonal analytical strategy. This ensures a robust and reliable purity profile, compliant with international regulatory standards such as the ICH Q3A(R2) guidelines on impurities in new drug substances.[1][2]

Understanding the Analyte and Potential Impurities

To design a robust purity assessment strategy, we must first understand the potential impurity landscape. This compound is typically synthesized via cross-coupling reactions, such as a Suzuki or Buchwald-Hartwig coupling, between a bromo-indazole core and a phenyl derivative.

A plausible synthetic route involves the coupling of 6-bromo-3-iodo-1H-indazole with phenylboronic acid.[3] This informs the likely classes of impurities we must be able to separate, detect, and quantify:

  • Starting Materials: Unreacted 6-bromo-3-iodo-1H-indazole and phenylboronic acid.

  • Intermediates: Partially reacted species or intermediates from precursor synthesis, such as 6-bromo-1H-indazole.[3]

  • Byproducts: Homocoupling products (e.g., biphenyl), products of debromination or deiodination, and potential regioisomers.

  • Reagents and Catalysts: Residual palladium catalysts, ligands, and bases used in the coupling reaction.

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., DMF, toluene, dioxane).[2][3]

An effective purity assessment workflow must be capable of resolving the main component from all these potential impurities.

Caption: A comprehensive, multi-tiered workflow for the quality control of this compound.

Comparison of Core Analytical Techniques

No single analytical technique can provide a complete picture of a sample's purity.[4] Therefore, an orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive and trustworthy assessment.[5][6]

Technique Primary Application Strengths Limitations Typical LOQ
RP-HPLC (UV/DAD) Primary assay and quantification of non-volatile organic impurities.High resolution, precision, and robustness; ideal for routine QC.[1]May not detect non-chromophoric or highly volatile impurities.~0.05%
GC-MS Quantification of volatile and semi-volatile impurities; residual solvents.Excellent for thermally stable, volatile compounds; provides mass identification.[2]Not suitable for non-volatile or thermally labile compounds.<0.01%
LC-MS Identification and structural elucidation of unknown impurities.High sensitivity and specificity; provides molecular weight information for HPLC peaks.Quantitative response can be variable; matrix effects can cause ion suppression.pg to ng level
NMR Spectroscopy Absolute structural confirmation of the main component and major impurities.Unrivaled for structural elucidation; can be quantitative (qNMR).[7]Relatively low sensitivity compared to chromatographic methods.>0.1% for impurity ID

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

Reverse-Phase HPLC (RP-HPLC) with UV or Diode Array Detection (DAD) is the cornerstone of purity analysis for non-volatile organic molecules.[1] Its high resolving power makes it ideal for separating the main compound from closely related structural analogues and byproducts.

Causality in Method Design: The choice of a C18 stationary phase is based on its hydrophobic nature, which effectively retains the largely non-polar indazole core. A gradient elution using acetonitrile and water with a formic acid modifier is employed. The gradient is necessary to elute impurities with a wide range of polarities, while the formic acid improves peak shape and suppresses the ionization of acidic or basic functional groups, leading to more consistent retention times. Diode Array Detection allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity by comparing spectra across a single peak.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for a method that should be fully validated according to ICH Q2(R2) guidelines.[8][9][10][11]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 30% B

      • 31-35 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD), monitor at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

    • Identify and quantify any specified and unspecified impurities, reporting any impurity above the reporting threshold (typically 0.05%).

Gas Chromatography-Mass Spectrometry (GC-MS): The Orthogonal View

GC-MS is a powerful orthogonal technique, perfectly suited for analyzing volatile and semi-volatile impurities that may be missed by HPLC, particularly residual solvents from the synthesis.[2]

Causality in Method Design: The use of a general-purpose, low-polarity column (e.g., 5% phenyl polysiloxane) provides good separation for a wide range of organic solvents. A temperature gradient is essential to elute both highly volatile solvents (like heptane) and less volatile ones (like DMF or DMSO). Coupling with a mass spectrometer provides definitive identification of the detected impurities by comparing their mass spectra to established libraries.

Experimental Protocol: Residual Solvent and Volatile Impurity Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 50 mg of the sample in a suitable, high-purity solvent (e.g., Methanol or DMSO, ensuring the solvent itself is not an analyte) to a final concentration of 10 mg/mL.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-500 amu.

References

A Comparative Analysis of the Biological Activity of 6-Bromo-3-Phenyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Among the various substituted indazoles, the 6-bromo-1H-indazole core has emerged as a particularly versatile template for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comparative analysis of the biological activities of derivatives of 6-bromo-1H-indazole, with a focus on anticancer and antimicrobial applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for the assays used to evaluate their performance.

The Significance of the 6-Bromo-1H-Indazole Scaffold

The introduction of a bromine atom at the C6 position of the indazole ring significantly influences the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. This, in turn, can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The presence of the bromine atom also provides a convenient synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries for biological screening.

This guide will focus on derivatives where the C3 position is substituted with various moieties, often aromatic or heterocyclic in nature, which serve as a proxy for the diverse functionalities that can be explored in drug discovery.

Anticancer Activity: A Promising Frontier

A significant body of research has highlighted the potent anticancer activity of 6-bromo-1H-indazole derivatives.[1][3] These compounds often exert their effects through the inhibition of key cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Comparative Cytotoxicity of 6-Bromo-1H-Indazole Derivatives

A study by Zhang et al. (2021) provides valuable insights into the anticancer potential of a series of indazole derivatives, including compounds built upon the 6-bromo-1H-indazole scaffold.[1] Their research focused on the synthesis and in vitro antiproliferative activity screening against several cancer cell lines. One particularly potent compound from their series, 2f , demonstrated significant growth inhibitory activity.[1] While not a direct 3-phenyl derivative, the study's findings on a styryl group at the C3 position offer valuable SAR insights.

Table 1: In Vitro Antiproliferative Activity of Compound 2f [1]

Cell LineCancer TypeIC50 (μM)
4T1Breast Cancer0.23
A549Lung Cancer1.15
HCT116Colon Cancer0.56
HeLaCervical Cancer0.89

The data clearly indicates that compound 2f exhibits potent, sub-micromolar activity against the 4T1 breast cancer cell line and significant activity against other cancer cell lines. Further investigations revealed that 2f induced apoptosis in 4T1 cells, a process of programmed cell death that is often dysregulated in cancer.[1] This was evidenced by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1]

Another study by Abu-zaid et al. (2023) explored a different set of 1H-indazole-3-amine derivatives and identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[5][6] Importantly, this compound showed good selectivity, with a much higher IC50 of 33.2 µM against the normal cell line HEK-293, indicating a favorable therapeutic window.[5][6]

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of these indazole derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling. Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole scaffold.[1][2] The proposed mechanism for many of these compounds involves the inhibition of pathways critical for tumor growth and survival.

anticancer_mechanism Indazole 6-Bromo-1H-Indazole Derivative Kinase Protein Kinase (e.g., VEGFR, PDGFR) Indazole->Kinase Inhibition Signaling Downstream Signaling Pathway Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Proposed mechanism of anticancer activity of 6-bromo-1H-indazole derivatives.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[3] 6-Bromo-1H-indazole derivatives have shown promise in this area, with studies demonstrating their efficacy against a range of bacterial and fungal strains.

Comparative Antimicrobial Efficacy

A study by Savaniya et al. (2025) investigated the antimicrobial potential of a series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold.[3][7][8] The synthesized compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. Several of the synthesized derivatives exhibited moderate to good inhibitory activity when compared to standard drugs.[3][7]

Table 2: Antimicrobial Activity of 6-Bromo-1H-Indazole-Triazole Derivatives (Selected Compounds) [3]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
8a 125250250
8c 62.5125125
8h 125250250
Standard (Ciprofloxacin) 5050-
Standard (Fluconazole) --100

The results indicate that compound 8c displayed the most promising broad-spectrum antimicrobial activity among the tested derivatives. The variations in activity across the series highlight the importance of the substituents on the triazole ring in modulating the antimicrobial potency.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which these indazole derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may act by inhibiting essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis. The lipophilic nature of the bromo-indazole core may facilitate the passage of these molecules across the microbial cell membrane.

antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Start 6-Bromo-1H-Indazole Derivatization Chemical Modification (e.g., Triazole Synthesis) Start->Derivatization MIC Minimum Inhibitory Concentration (MIC) Assay Derivatization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MBC->SAR

Caption: Experimental workflow for the evaluation of antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are standardized methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cancer cell lines (e.g., 4T1, A549, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (6-bromo-1H-indazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without any drug) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 6-bromo-1H-indazole scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide highlights the significant impact of substitutions at various positions on the indazole core on the resulting biological activity. The potent cytotoxicity against various cancer cell lines and the promising antimicrobial efficacy underscore the therapeutic potential of this class of compounds.

Future research should focus on synthesizing and screening a wider range of 3-phenyl substituted 6-bromo-1H-indazole derivatives to establish a more detailed structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets of the most active compounds, which will be crucial for their further optimization and potential clinical development. The versatility of the 6-bromo-1H-indazole core, coupled with the insights gained from comparative biological evaluations, paves the way for the discovery of next-generation therapeutics.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-3-Phenyl-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets with high affinity and specificity. Within this important class of compounds, the 6-bromo-3-phenyl-1H-indazole core represents a particularly fruitful starting point for drug discovery. The strategic placement of the bromine atom at the C6-position and the phenyl group at the C3-position provides both key interaction points and versatile synthetic handles for chemical modification.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] Many of these activities are rooted in the ability of indazole analogs to function as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound analogs. It is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth examination of how specific structural modifications influence biological activity. We will dissect the molecule position by position, synthesize key findings from the literature, present comparative biological data, and provide detailed experimental protocols to empower further research and development.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound analogs is exquisitely sensitive to their substitution patterns. The following sections explore the impact of modifications at three key positions: the indazole core (N1/N2), the C3-phenyl ring, and the C6-bromo position.

The Indazole Core: A Crucial Hinge-Binding Motif

The 1H-indazole core is fundamental to the biological activity of many of these analogs, particularly in the context of kinase inhibition. The N1-H donor and N2 lone pair acceptor form a hydrogen-bonding pattern that mimics the adenine portion of ATP, enabling these molecules to bind effectively to the hinge region of a kinase's ATP-binding pocket.[7]

  • N1 Position: Alkylation or substitution at the N1 position can significantly modulate a compound's physicochemical properties and biological activity. For instance, the introduction of a 1,2,3-triazole moiety via N1-alkylation with propargyl bromide followed by a cycloaddition reaction has been used to generate analogs with antimicrobial properties.[2] Other studies have explored methylation at this position to investigate its effect on kinase activity, demonstrating that even small modifications can influence potency.[8]

  • N2 Position: While the 1H-indazole tautomer is often more stable, N2-substituted isomers can also exhibit potent activity. The synthesis of N-[2-alkyl-2H-indazol-6-yl]arylsulfonamides has yielded compounds with significant antiproliferative activity against human tumor cell lines.[9] For example, an N2-allyl derivative showed an IC50 value of 4.21 µM against the A2780 ovarian carcinoma cell line.[9]

The choice between N1 and N2 substitution is a critical design element, as it alters the orientation of substituents and the core's hydrogen bonding profile, thereby influencing target engagement.

The C3-Position: Gateway to Potency and Selectivity

The substituent at the C3-position often projects into the solvent-exposed region or deeper into a binding pocket, making it a critical determinant of both potency and selectivity.

  • Phenyl Ring Substitutions: The initial 3-phenyl group serves as a launchpad for extensive SAR exploration. Modifications on this ring can enhance hydrophobic or electrostatic interactions with the target protein. For instance, the introduction of styryl groups, such as (E)-3-(3,5-dimethoxystyryl), has led to compounds with potent antiproliferative activity in the sub-micromolar range against several cancer cell lines.[10]

  • Replacement of the Phenyl Ring: The C3-position is not limited to aryl substituents. It can be functionalized to serve as a key pharmacophore or a synthetic anchor point.

    • Iodination: Introduction of an iodine atom at the C3-position (e.g., 6-bromo-3-iodo-1H-indazole) creates a versatile intermediate for Sonogashira coupling reactions.[11] This allows for the installation of various alkynyl groups, a strategy successfully employed in the development of potent Polo-like kinase 4 (PLK4) inhibitors.[11]

    • Amination: The 1H-indazol-3-amine scaffold is another privileged structure. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), with some compounds showing enzymatic inhibition IC50 values as low as 15.0 nM.[12]

The C6-Position: Modulating Activity and Physicochemical Properties

The bromine atom at the C6-position is more than just a placeholder; it is a key functional group that can be retained for specific interactions or used as a synthetic handle for diversification.

  • Role of Bromine: The electron-withdrawing nature of bromine influences the electronics of the indazole ring. In some contexts, it may form halogen bonds or occupy a specific hydrophobic pocket within the target protein.

  • Suzuki Coupling and Beyond: The C6-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a vast array of aryl and heteroaryl substituents. A prime example is the synthesis of (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole, where the piperazinylphenyl group installed at C6 via Suzuki coupling was crucial for its potent antiproliferative activity.[10]

  • Bioisosteric Replacements: Replacing the bromine with other groups can fine-tune activity. 6-aminoindazole derivatives, for example, have shown promising anticancer activity, suggesting that a hydrogen bond donor at this position can be favorable.[4] The conversion of a 6-nitroindazole to a 6-aminoindazole is a common synthetic strategy to access these analogs.[9]

Comparative Data of Representative Analogs

To illustrate the SAR principles discussed, the following tables summarize the biological activities of selected this compound analogs and related derivatives from the literature.

Table 1: SAR Summary at Key Positions

Position of Modification Type of Substitution General Effect on Activity Target/Therapeutic Area Key Finding
Indazole N1 Small alkyl (e.g., methyl), Cyclopentyl Modulates activity Kinase Inhibition, Anticancer N1-substitution is a viable strategy to alter physicochemical properties.[8][13]
Indazole N2 Allyl, Benzyl Can lead to potent activity Anticancer N2-alkylation produces potent antiproliferative compounds.[9]
C3-Position Substituted Styryl (e.g., dimethoxystyryl) Increased Potency Anticancer Styryl group enhances antiproliferative effects.[10]
C3-Position Pyridin-3-ylethynyl High Potency PLK4 Kinase Inhibition Alkynyl group installed via Sonogashira coupling is key for high potency.[11]
C3-Position 3-Amino with aryl substitutions High Potency FGFR Kinase Inhibition 3-Amino group acts as a hinge-binder; further substitution tunes activity.[12]
C6-Position Aryl/Heteroaryl via Suzuki Coupling Often Increases Potency Anticancer Introduction of groups like piperazinylphenyl significantly boosts activity.[10]
C6-Position 6-Amino Potent Activity Anticancer A hydrogen-bond-donating group can be highly beneficial.[4]

| C6-Position | Sulfonamide | Potent Activity | Anticancer | N-[6-Indazolyl]arylsulfonamides show significant antiproliferative effects.[9] |

Table 2: Biological Activity of Specific Indazole Analogs

Compound / Derivative Class Structure / Key Feature Target / Cell Line IC₅₀ / Activity Reference
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide N2-allyl, 6-sulfonamide A2780 (ovarian) 4.21 µM [9]
6-(3-methoxyphenyl)-1H-indazol-3-amine 3-amino, 6-aryl FGFR1 (enzymatic) 15.0 nM [12]
Compound 2f from study 6-piperazinylphenyl, 3-dimethoxystyryl 4T1 (breast cancer) 0.23 µM [10]
Compound 6o from study 6-bromo, 3-amine with piperazine tail K562 (leukemia) 5.15 µM [14][15]
CFI-400945 Indazole-based PLK4 inhibitor PLK4 (enzymatic) 2.8 nM [7]

| Compound B01 from study | 6-thioacetamide, 3-alkynyl | PLK4 (enzymatic) | 65 nM |[11] |

Experimental Protocols: Synthesis and Evaluation

To ensure scientific integrity and provide actionable insights, this section details standardized protocols for the synthesis and biological evaluation of indazole analogs.

Protocol 1: Synthesis of a 3,6-Disubstituted Indazole via Suzuki Coupling

This protocol describes a common synthetic route, starting with 6-bromo-1H-indazole, to introduce substituents at the C6 position. This method's trustworthiness lies in its reproducibility and the well-documented reliability of the Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole.[10]

Step-by-Step Methodology:

  • Iodination at C3:

    • To a solution of 6-bromo-1H-indazole (1.0 equiv.) in DMF, add KOH (2.0 equiv.).

    • Stir the mixture, then add a solution of I₂ (1.5 equiv.) in DMF dropwise.

    • Continue stirring at room temperature for 3 hours.

    • Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ to quench excess iodine.

    • Filter the resulting precipitate, wash with water, and dry to yield 6-bromo-3-iodo-1H-indazole.

    • Causality Explanation: The base (KOH) deprotonates the indazole N1-H, increasing its nucleophilicity to facilitate electrophilic substitution by iodine at the electron-rich C3 position.

  • Suzuki-Miyaura Cross-Coupling at C6:

    • Combine 6-bromo-3-iodo-1H-indazole (1.0 equiv.), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) in a reaction vessel.

    • Add a suitable solvent (e.g., a mixture of dioxane and water) and a base (e.g., Na₂CO₃, 2.0 equiv.).

    • Self-Validating System: Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the C6-arylated intermediate.

  • Further Functionalization (if required): The resulting product can then undergo further reactions, such as a Heck or Sonogashira coupling at the C3-iodo position, to install the desired styryl or alkynyl group.

Protocol 2: In Vitro Antiproliferative Evaluation using the MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxicity of the synthesized analogs against cancer cell lines. Its trustworthiness is based on its widespread use and validation in the scientific community for measuring cell viability.[15]

Objective: To determine the IC₅₀ value of a test compound against a human cancer cell line (e.g., K562).[15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

    • Harvest cells during their logarithmic growth phase and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture media to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil).[15]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

    • Causality Explanation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., a sigmoidal dose-response curve).

Visualizations: Workflows and SAR Summaries

Diagram 1: General Synthetic Pathway for 3,6-Disubstituted Indazoles

G start 6-Bromo-1H-indazole step1 Iodination (I2, KOH) at C3-position start->step1 intermediate1 6-Bromo-3-iodo-1H-indazole step1->intermediate1 step2 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) at C6-position intermediate1->step2 intermediate2 6-Aryl-3-iodo-1H-indazole step2->intermediate2 step3 Sonogashira Coupling (Alkyne, Pd/Cu catalyst) at C3-position intermediate2->step3 final_product 6-Aryl-3-alkynyl-1H-indazole step3->final_product

Caption: Synthetic route for diversifying the 6-bromo-1H-indazole scaffold.

Diagram 2: Key Structure-Activity Relationship (SAR) Hotspots

SAR_Summary cluster_indazole Indazole_Core N1_Sub N1-Position - Alkylation - Modulates properties N1_Sub:e->Indazole_Core:nw C3_Sub C3-Position - Aryl/Alkynyl groups - Governs potency/selectivity C3_Sub:w->Indazole_Core:c C6_Sub C6-Position - Suzuki Coupling - Bioisosteric replacement C6_Sub:e->Indazole_Core:sw Kinase_Inhibitor_Workflow A Analog Synthesis & Purification B In Vitro Kinase Assay (Determine Enzymatic IC50) A->B C Cellular Proliferation Assay (e.g., MTT, SRB) (Determine Cellular IC50) B->C E Lead Optimization B->E Low Potency or Selectivity D Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) C->D C->E Potent & Selective? D->E

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 6-Bromo-1H-Indazole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] Its unique structural features, including aromaticity and a nitrogen-containing heterocyclic ring, allow for versatile interactions with biological targets.[2] Among the various substituted indazoles, the 6-bromo-1H-indazole core serves as a crucial building block for the synthesis of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammation.[3][4][5] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 6-bromo-3-phenyl-1H-indazole based compounds and their analogues, offering insights into their therapeutic potential and the experimental methodologies used to assess their efficacy.

In Vitro Evaluation: Unveiling Therapeutic Potential at the Cellular Level

The initial assessment of novel chemical entities invariably begins with a battery of in vitro assays designed to determine their biological activity, potency, and mechanism of action. For 6-bromo-1H-indazole derivatives, these evaluations have primarily focused on their anticancer and antimicrobial properties.

Anticancer Activity

The antiproliferative effects of 6-bromo-1H-indazole derivatives have been investigated against a panel of human cancer cell lines, revealing promising activity for several analogues.[4][6]

A key methodology employed in these studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In one study, a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were evaluated for their ability to inhibit the growth of HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) cancer cell lines.[6]

Compound IDModification on 6-bromo-1H-indazole CoreCancer Cell LineIC50 (µM)
11c 1-cyclopentyl-4-carboxylic acid amide derivativeHEP3BPN 11 (Liver)Potent
11d 1-cyclopentyl-4-carboxylic acid amide derivativeHEP3BPN 11 (Liver)Potent
2f 3-(styryl) derivative4T1 (Breast)0.23-1.15
6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15
9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)14.3

Note: "Potent" indicates significant inhibitory activity as reported in the source, with specific IC50 values not provided.[6] IC50 values for other compounds are sourced from their respective studies.[4][7][8]

  • Cell Culture: Human cancer cell lines (e.g., HEP3BPN 11, MDA 453, HL 60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 6-bromo-1H-indazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Lead Identification synthesis Synthesis of 6-bromo-1H-indazole derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Multiple Cancer Cell Lines) characterization->mtt Test Compounds apoptosis Apoptosis Assays (e.g., Annexin V/PI) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Active Compounds western_blot Mechanism of Action (Western Blot for key proteins) apoptosis->western_blot cell_cycle->western_blot lead Identification of Lead Compounds western_blot->lead G cluster_0 Pre-study cluster_1 Study Execution cluster_2 Data Collection & Analysis cluster_3 Outcome animal_model Select Immunocompromised Mice cell_implant Implant Human Tumor Cells animal_model->cell_implant tumor_growth Monitor Tumor Growth cell_implant->tumor_growth randomization Randomize into Groups tumor_growth->randomization treatment Administer Test Compound randomization->treatment efficacy Measure Tumor Volume & Weight treatment->efficacy toxicity Monitor Animal Health & Body Weight treatment->toxicity histology Histopathological Analysis efficacy->histology toxicity->histology biomarker Biomarker Analysis (e.g., Western Blot) histology->biomarker conclusion Evaluate Efficacy & Safety biomarker->conclusion

References

A Comparative Guide to the Kinase Inhibition Profile of 6-Bromo-3-Phenyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable versatility in targeting a diverse array of biological entities.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides an ideal framework for developing potent and selective inhibitors of protein kinases.[3] Kinases are a critical class of enzymes that regulate the majority of cellular signal transduction pathways; their dysregulation is a hallmark of numerous diseases, particularly cancer.[2]

This guide focuses on a specific, yet highly promising, class of indazole derivatives: those bearing a bromine atom at the 6-position and a phenyl group at the 3-position. The strategic placement of these substituents offers a nuanced approach to modulating kinase affinity and selectivity. The 6-bromo substitution can serve as a key interaction point within the kinase active site or as a synthetic handle for further chemical modifications.[4][5] Concurrently, the 3-phenyl group provides a vector for exploring various pockets of the ATP-binding site, allowing for fine-tuning of the inhibitory profile.

Herein, we present a comparative analysis of the kinase inhibition profiles of various 6-bromo-3-phenyl-1H-indazole derivatives. This guide synthesizes available experimental data to elucidate structure-activity relationships (SAR), details the methodologies for assessing kinase inhibition, and contextualizes these findings within relevant cellular signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Kinase Inhibition Profiles

The inhibitory activity of this compound derivatives is highly dependent on the nature and position of additional substituents. The following table summarizes the reported kinase inhibition data for several key analogs, providing a quantitative basis for comparison.

Compound IDCore Structure ModificationTarget Kinase(s)IC50 (nM)Cellular Activity (IC50)Source(s)
Series 1 6-(substituted phenyl)-1H-indazol-3-amineFGFR12.9 - 15.040.5 - 642.1 nM[6]
9d 6-(3-methoxyphenyl)-1H-indazol-3-yl benzamideFGFR115.0785.8 nM[7]
9u 6-(3-ethoxyphenyl)-1H-indazol-3-yl benzamideFGFR13.3468.2 nM[7]
2f (E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-bromo-1H-indazole derivativeNot SpecifiedPotent Growth Inhibitor0.23–1.15 μM (4T1 cells)[4]
K22 N-(1H-indazol-6-yl)benzenesulfonamide derivativePLK40.11.3 μM (MCF-7 cells)[8]
C05 Indazole-based derivativePLK4< 0.10.979 μM (MCF-7 cells)[9]
SR-3737 Indazole-based inhibitorJNK3, p38α12, 3Not Specified[10]
Compound 29 N-Aromatic-Substituted IndazoleJNK35Potent in cell-based assays[11]

Structure-Activity Relationship (SAR) Analysis

The data presented reveals critical insights into the structure-activity relationships governing the kinase inhibition of this indazole series.

  • Substitution at the 6-Position: The bromine at the 6-position is a key feature. However, replacing it with substituted phenyl groups has been shown to be a highly effective strategy for targeting kinases like FGFR1.[7][6] The nature of the substituent on this phenyl ring is crucial; for instance, the addition of an ethoxy group (Compound 9u ) led to a more potent FGFR1 inhibitor compared to a methoxy group (Compound 9d ).[7] This suggests that the size and electronics of the group at the 6-position play a significant role in binding affinity.

  • Modification of the 3-Phenyl Group: While this guide focuses on the 3-phenyl core, modifications to this group are also a viable strategy. For example, replacing the phenyl with a styryl group, as in compound 2f , which contains a 6-bromo-1H-indazole core, resulted in potent anti-proliferative activity.[4] This indicates that extending the molecule from the 3-position can access additional binding interactions.

  • Amine and Amide Linkages at the 3-Position: Many potent indazole-based inhibitors feature an amine or amide linkage at the 3-position, which then connects to a phenyl or other aromatic group. This is evident in the highly potent FGFR1 inhibitors 9d and 9u .[7] This linkage likely participates in crucial hydrogen bonding interactions with the kinase hinge region.

Key Kinase Targets and Signaling Pathways

The this compound scaffold has shown inhibitory activity against several important kinase families implicated in cancer and other diseases.

Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and angiogenesis.[7] Their aberrant activation is a known driver in various cancers. Several 6-substituted-3-amino-1H-indazole derivatives have demonstrated potent inhibition of FGFR1.[7][6]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Inhibitor 6-Bromo-3-phenyl- 1H-indazole Derivative Inhibitor->FGFR

Caption: The FGFR signaling pathway and its inhibition.

Polo-Like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for cell division.[8][9] Overexpression of PLK4 is common in many cancers, making it an attractive therapeutic target. Indazole-based compounds, such as K22 and C05 , have emerged as exceptionally potent PLK4 inhibitors.[8][9]

PLK4_Signaling_Pathway PLK4_active PLK4 (Active) STIL STIL PLK4_active->STIL SAS6 SAS-6 STIL->SAS6 Centriole_Dup Centriole Duplication SAS6->Centriole_Dup Aneuploidy Aneuploidy & Genomic Instability Centriole_Dup->Aneuploidy Cell_Cycle Cell Cycle (G1/S) Cell_Cycle->PLK4_active Inhibitor 6-Bromo-3-phenyl- 1H-indazole Derivative Inhibitor->PLK4_active

Caption: The role of PLK4 in centriole duplication.

c-Jun N-terminal Kinase 3 (JNK3)

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[10][11] It is involved in stress-induced neuronal apoptosis, making it a target for neurodegenerative diseases. Indazole-based inhibitors have shown high potency and selectivity for JNK3.[10][11]

Experimental Methodologies: Assessing Kinase Inhibition

The determination of a compound's kinase inhibition profile is fundamental. A widely used method is the in vitro kinase assay, which measures the compound's ability to block the phosphorylation of a substrate by the target kinase.

Protocol: Luminescence-Based Kinase Assay

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 1x kinase buffer solution from a concentrated stock.

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the specific substrate and ATP in kinase buffer.

    • Serially dilute the this compound test compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations.

  • Assay Procedure:

    • Dispense the diluted test compounds into the wells of a 96-well or 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the kinase solution to all wells except the negative controls.

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection reagent that measures the amount of ATP remaining in the well. The signal is typically an inverse measure of kinase activity.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Indazole Derivative Dispense Dispense Compound into Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and ATP Add_Kinase Add Kinase Reagent_Prep->Add_Kinase Dispense->Add_Kinase Initiate Initiate Reaction (Add ATP/Substrate) Add_Kinase->Initiate Incubate Incubate Initiate->Incubate Detect Add Detection Reagent & Read Luminescence Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for a luminescence-based kinase assay.

Comparative Analysis with Alternative Scaffolds

While the indazole scaffold is highly effective, it is useful to compare it with other well-known kinase inhibitor scaffolds.

  • Indazoles vs. Aminopyrazoles: In the context of JNK3 inhibition, a comparative study found that aminopyrazole-based inhibitors could achieve greater selectivity over the closely related p38 kinase than indazole-based inhibitors.[10] The indazole series, exemplified by SR-3737, showed potent inhibition of both JNK3 and p38, while aminopyrazoles were developed with over 2800-fold selectivity for JNK3.[10] This highlights that while indazoles are potent, achieving high selectivity against closely related kinases can be challenging and may require extensive optimization.

  • Indazoles vs. Thiazoles: Thiazole-containing derivatives are another prominent class of kinase inhibitors.[12] Like indazoles, the thiazole ring is a versatile framework present in numerous bioactive compounds and approved drugs.[12] The choice between an indazole and a thiazole scaffold often depends on the specific kinase target and the desired physicochemical properties of the final compound, as each scaffold presents a unique set of vectors for chemical modification and interaction with the kinase active site.

Conclusion and Future Prospects

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The available data demonstrates that strategic modifications to this core can yield compounds with potent, low nanomolar inhibitory activity against critical cancer targets such as FGFR1 and PLK4. The 6-bromo moiety provides a valuable synthetic handle for creating diverse chemical libraries, while substitutions on the 3-phenyl ring allow for the fine-tuning of potency and selectivity.

Future research should focus on expanding the kinase panel screening for this class of compounds to uncover new therapeutic opportunities. Furthermore, detailed structural biology studies, such as co-crystallization of these inhibitors with their target kinases, will be invaluable for elucidating the precise binding modes and guiding the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The continued exploration of the this compound scaffold undoubtedly holds great potential for advancing the field of targeted cancer therapy.

References

A Senior Application Scientist's Guide to the Functionalization of 3-Bromo-Indazoles: Suzuki-Miyaura vs. Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] Functionalization of the indazole core, particularly at the C3 position, is a critical strategy in the development of novel therapeutic agents. This guide provides an in-depth comparison of two preeminent palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

This document moves beyond a simple recitation of protocols to explore the mechanistic nuances, practical challenges, and strategic considerations when working with 3-bromo-indazoles, especially those with an unprotected N-H group.

Pillar 1: The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, typically by reacting an organohalide with an organoboron species.[2] Its popularity stems from the mild reaction conditions and the stability and low toxicity of the boronic acid or ester reagents.[1]

Mechanistic Cycle & Key Considerations

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the 3-bromo-indazole to the Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the 3-aryl-indazole and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ (Ar = Indazolyl) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-R(L)₂ pd_complex->pd_intermediate [R-B(OH)₃]⁻ transmetalation Transmetalation pd_intermediate->pd0 product Ar-R pd_intermediate->product reductive_elimination Reductive Elimination reagents 3-Bromo-Indazole boronic R-B(OH)₂ + Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A significant challenge arises when using N-unprotected 3-bromo-indazoles. The acidic N-H proton can interfere with the catalytic cycle. Some protocols necessitate N-protection to achieve high yields, especially with less reactive boronic acids.[3] However, recent advancements have identified conditions amenable to N-H free substrates. The use of microwave irradiation and specific catalyst systems can drive the reaction to completion efficiently.[3][4] For challenging couplings of N-H free heterocycles, ligands such as SPhos and XPhos have demonstrated superior performance, providing higher yields and turnover rates compared to traditional phosphine ligands.[5]

Pillar 2: The Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming carbon-nitrogen bonds.[6] This reaction is indispensable in pharmaceutical chemistry, where the arylamine motif is ubiquitous.[7] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and carbamates.[1]

Mechanistic Cycle & Key Considerations

Similar to the Suzuki reaction, the Buchwald-Hartwig amination operates on a Pd(0)/Pd(II) catalytic cycle.[7] The cycle involves oxidative addition of the 3-bromo-indazole to the Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ (Ar = Indazolyl) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amido Ar-Pd(II)-NR₂'(L)₂ pd_complex->pd_amido R₂'NH, Base amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR₂' pd_amido->product reductive_elimination Reductive Elimination reagents 3-Bromo-Indazole amine R₂'NH + Base Decision_Tree start Start: Functionalize 3-Bromo-Indazole bond_type What bond to form? start->bond_type suzuki_path Suzuki-Miyaura bond_type->suzuki_path C-C Bond buchwald_path Buchwald-Hartwig bond_type->buchwald_path C-N Bond suzuki_nh Is the Indazole N-H protected? suzuki_path->suzuki_nh buchwald_nh Is the Indazole N-H protected? buchwald_path->buchwald_nh suzuki_prot Standard Conditions: Pd(dppf)Cl₂, K₂CO₃ in Dioxane/H₂O suzuki_nh->suzuki_prot Yes suzuki_unprot Optimized Conditions: Pd₂(dba)₃/SPhos or Pd(PPh₃)₄ Cs₂CO₃, Microwave suzuki_nh->suzuki_unprot No buchwald_prot Standard Conditions: Pd₂(dba)₃/Xantphos, NaOtBu in Toluene buchwald_nh->buchwald_prot Yes buchwald_unprot Optimized Conditions: Pd Precatalyst (e.g., tBuBrettPhos) LHMDS or Cs₂CO₃ buchwald_nh->buchwald_unprot No

References

A Comparative Guide to the Validation of Analytical Methods for 6-bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-bromo-3-phenyl-1H-indazole, a crucial intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, my objective is to offer not just protocols, but a rationale-driven approach to method validation, ensuring your data is robust, reliable, and ready for regulatory scrutiny.

The Criticality of Method Validation for Pharmaceutical Intermediates

This compound is a key building block whose purity and impurity profile directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, the analytical methods used to assess its quality must be thoroughly validated to demonstrate their suitability for their intended purpose.[1][2] This involves a comprehensive evaluation of various performance characteristics as stipulated by international guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

The recently updated ICH Q2(R2) and the new Q14 guideline on analytical procedure development emphasize a more holistic, lifecycle-based approach to method validation, encouraging a deeper understanding of the method's performance.[3][5][7] This guide is structured to reflect this modern, science and risk-based approach.

Comparing Analytical Techniques for this compound

The choice of analytical technique is paramount and depends on the specific attribute being measured (e.g., purity, impurity content, identity). For a non-volatile and thermally stable compound like this compound, High-Performance Liquid Chromatography (HPLC) is often the primary technique for purity and impurity assessment.[8] However, other methods like Gas Chromatography (GC) for volatile impurities and Mass Spectrometry (MS) for structural confirmation play vital roles.

Table 1: Comparison of Key Analytical Techniques
Technique Primary Application for this compound Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of non-volatile impurities, stability testing.[8]High resolution, sensitivity, and specificity for a wide range of compounds.May not be suitable for volatile impurities.
Gas Chromatography (GC) Analysis of volatile organic impurities (e.g., residual solvents from synthesis).[8]Excellent for separating and quantifying volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Structural confirmation, molecular weight determination, impurity identification.[8][9]High sensitivity and specificity, provides structural information.Often used in conjunction with a separation technique (e.g., LC-MS, GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation and identification.[8][9]Provides detailed structural information for unambiguous identification.Lower sensitivity compared to MS, not typically used for routine quantification.
Infrared (IR) Spectroscopy Identification of functional groups.[9]Fast and simple for confirming the presence of key functional groups.Limited specificity for complex molecules.

A Deep Dive into Method Validation Parameters

According to ICH guidelines, a comprehensive method validation encompasses several key parameters.[4][10][11] The following sections detail these parameters and provide insights into their application for the analysis of this compound.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12]

Experimental Protocol: Demonstrating Specificity in an HPLC Method

  • Sample Preparation:

    • Prepare a solution of the this compound reference standard.

    • Prepare solutions of known, relevant impurities and potential degradation products.

    • Prepare a placebo solution (if analyzing a formulated product).

    • Spike the placebo solution with the reference standard and known impurities.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

  • Data Analysis:

    • Demonstrate that the peak for this compound is well-resolved from all other peaks (impurities, excipients).

    • Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[10][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol: Establishing Linearity and Range

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation:

    • Plot the mean response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11][13] It is often determined by recovery studies.

Experimental Protocol: Determining Accuracy

  • Sample Preparation: Spike a placebo or a known matrix with the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates for each level.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Calculation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol: Assessing Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements. The RSD should typically be ≤ 2%.

Table 2: Typical Acceptance Criteria for Validation Parameters
Parameter Acceptance Criteria
Specificity Analyte peak is resolved from all other peaks; peak purity index > 0.99.
Linearity (Correlation Coefficient, r) ≥ 0.999
Range Established based on linearity, accuracy, and precision data.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant impact on results from deliberate small variations in method parameters.

Visualizing the Validation Workflow

A clear understanding of the validation workflow is crucial for efficient execution. The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting P1 Define Analytical Procedure's Purpose P2 Develop Validation Protocol P1->P2 Defines scope E1 Specificity P2->E1 E2 Linearity & Range P2->E2 E3 Accuracy P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 LOD & LOQ P2->E5 E6 Robustness P2->E6 R1 Analyze Data vs. Acceptance Criteria E4->R1 R2 Prepare Validation Report R1->R2 Summarize results R3 Final Approval R2->R3 Review & sign-off

Caption: A streamlined workflow for analytical method validation.

Robustness: Ensuring Method Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][13] For an HPLC method, these variations could include:

  • pH of the mobile phase

  • Mobile phase composition

  • Column temperature

  • Flow rate

A well-designed robustness study, often executed using a design of experiments (DoE) approach, is crucial for identifying the critical parameters that need to be carefully controlled.

The Interplay of Validation Parameters

The various validation parameters are not independent silos. For instance, the data from linearity, accuracy, and precision studies are used to define the working range of the method. This interconnectedness is a key aspect of a holistic validation approach.

Interplay Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Method LOD_LOQ LOD & LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

References

A Comparative Study of 6-bromo-3-phenyl-1H-indazole with Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. Small molecule kinase inhibitors have revolutionized cancer therapy by targeting the ATP-binding site of these enzymes.

Within the vast chemical space of potential inhibitors, certain heterocyclic structures, known as "privileged scaffolds," are recurrently found in approved drugs. These scaffolds serve as excellent starting points for inhibitor design due to their inherent ability to form key interactions within the kinase active site. This guide provides an in-depth comparative analysis of the indazole scaffold, specifically focusing on the 6-bromo-3-phenyl-1H-indazole framework, against other prominent kinase inhibitor scaffolds: pyrazole , quinazoline , and pyrimidine .

It is important to note that while the indazole scaffold is well-represented in approved drugs like axitinib and pazopanib, specific, publicly available biochemical data for the exact molecule this compound is limited. Therefore, for the purpose of quantitative comparison, this guide will utilize data from closely related 6-bromo-1H-indazole derivatives that have been evaluated as potent kinase inhibitors, particularly against VEGFR-2.[1] This approach allows for a meaningful comparison of the potential of this scaffold class, while acknowledging the need for direct experimental validation of the specific compound of interest.

This guide will delve into the structural nuances, comparative biological activity, and the experimental methodologies required to rigorously evaluate and compare these critical scaffolds, providing researchers with the foundational knowledge to guide their own inhibitor design and development programs.

Structural Comparison of Privileged Scaffolds

The efficacy and selectivity of a kinase inhibitor are intrinsically linked to the core scaffold's ability to orient substituents into specific pockets of the ATP-binding site and to form hydrogen bonds with the kinase hinge region.

  • Indazole Scaffold: The 1H-indazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. This structure is isomeric with indole.[2] The arrangement of the two nitrogen atoms in the pyrazole ring allows for diverse substitution patterns and provides crucial hydrogen bond donor and acceptor capabilities, essential for anchoring the molecule in the kinase hinge region. The 6-bromo substitution can serve as a synthetic handle for further modification or contribute to hydrophobic interactions, while the 3-phenyl group can be directed towards the solvent-exposed region or deeper into hydrophobic pockets, depending on the target kinase.

  • Pyrazole Scaffold: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a key component in numerous FDA-approved kinase inhibitors, including Ruxolitinib and Crizotinib. The pyrazole scaffold is valued for its synthetic accessibility and its role as a versatile bioisosteric replacement for other hinge-binding motifs.

  • Quinazoline Scaffold: The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is the core of first-generation EGFR inhibitors like Gefitinib and Erlotinib. This bicyclic system provides a rigid framework that effectively presents substituents to engage with the kinase active site. The 4-anilino substitution is a classic feature of many quinazoline-based inhibitors, with the aniline moiety extending into a hydrophobic pocket.

  • Pyrimidine Scaffold: As a fundamental component of DNA and RNA, the pyrimidine ring is a well-recognized "privileged scaffold" in medicinal chemistry. Aminopyrimidine derivatives are considered bioisosteres of the purine scaffold of ATP, allowing them to effectively compete for the ATP-binding site. This scaffold is central to highly successful drugs like Imatinib and Dasatinib.

Below is a visual representation of the core structures.

MAPK_ERK_Pathway cluster_nucleus Nucleus GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf (MAPKKK) Ras_GTP->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Fos, Jun) ERK->TF Translocates to Nucleus & Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Nucleus Nucleus Gefitinib Gefitinib/ Erlotinib (Quinazoline) Gefitinib->RTK Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Primary Screening (Single Concentration) b IC50 Determination (Dose-Response) a->b c Binding Assay (Kd) (e.g., TR-FRET) b->c d Mechanism of Action (e.g., ATP Competition) c->d e Target Engagement (e.g., Western Blot for p-Substrate) c->e Lead Compounds f Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) e->f g Apoptosis/Cell Cycle Assays f->g

References

A Comparative Guide to the Selectivity of 6-Bromo-3-Phenyl-1H-Indazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the pursuit of effective and safe therapeutics. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1][2] This guide provides an in-depth technical assessment of the selectivity of a specific subclass: 6-bromo-3-phenyl-1H-indazole based inhibitors.

We will delve into the critical importance of selectivity, provide detailed experimental protocols for its assessment, and present a comparative analysis against relevant alternatives. This document is designed to be a practical resource, blending established scientific principles with actionable methodologies to empower your drug discovery endeavors.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[3] This similarity presents a formidable hurdle in designing inhibitors that potently engage their intended target while sparing off-target kinases. Poor selectivity can lead to a cascade of undesirable effects, from misleading experimental results in a research setting to significant toxicity in a clinical context. Therefore, a thorough understanding and rigorous evaluation of an inhibitor's selectivity profile are not just recommended, but essential.

The this compound scaffold offers a versatile platform for generating potent kinase inhibitors. The strategic placement of the bromo and phenyl groups provides a foundation for achieving high affinity, while also presenting opportunities for modifications that can fine-tune the inhibitor's interaction with the subtle yet critical differences across various kinase active sites.

Visualizing the Landscape: A Representative Kinase Signaling Pathway

To appreciate the impact of kinase inhibition, it is crucial to visualize the complex signaling networks they orchestrate. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, a critical mediator of angiogenesis and a common target for indazole-based inhibitors, serves as an excellent example.[4][5]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor 6-Bromo-3-phenyl- 1H-indazole Inhibitor Inhibitor->VEGFR2 Inhibits ADP_Glo_Workflow A 1. Compound Dilution B 2. Add Compound to Plate A->B C 3. Initiate Kinase Reaction (Kinase, Substrate, ATP) B->C D 4. Incubate C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of 6-Bromo-3-phenyl-1H-indazole (CAS No. 885271-16-9). As a brominated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Inferred Hazard Profile:

  • Acute Toxicity: Similar brominated indazoles are classified as harmful if swallowed.[1][2][3] Ingestion can lead to gastrointestinal irritation.[4]

  • Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[1][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their potential for environmental harm.[5][6][7]

These potential hazards necessitate the stringent handling and disposal protocols outlined below. The core principle is to minimize exposure and prevent environmental release at all stages.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling this compound. The following PPE is mandatory to create a barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne dust particles, preventing serious eye irritation.[4][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which can cause irritation. Always check the manufacturer's glove compatibility chart.[9]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[8][9]
Respiratory Protection NIOSH/MSHA approved respirator.Required if there is a risk of exceeding exposure limits or if handling outside of a fume hood.[4][8]

Operational Mandate: All handling of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood.[9] This engineering control is critical for preventing the inhalation of dust or vapors.

Spill and Emergency Procedures

Accidents can happen, but a prepared response minimizes risk. Procedures differ based on the scale of the spill.

  • Small Spill (Cleanable within 10 minutes):

    • Ensure trained personnel equipped with appropriate PPE are the only ones to respond.[9]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

    • Sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[8][9]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Large Spill:

    • Immediately evacuate the area and alert others.

    • Secure the area to prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[9]

The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that hinges on one critical principle: segregation . As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[10] Mixing can complicate the disposal process, increase costs, and prevent the possibility of solvent recovery from other waste streams.[10]

Step 1: Waste Characterization

All waste containing this compound, including unreacted material, contaminated consumables (e.g., weigh boats, gloves, filter paper), and solutions, must be classified as Hazardous Halogenated Organic Waste .

Step 2: Waste Collection and Segregation
  • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, durable, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly marked container for Halogenated Solvent Waste .[10] These containers are often specifically designated (e.g., white containers provided by EH&S) to prevent accidental mixing.[10]

Step 3: Labeling

Proper labeling is a legal and safety requirement. Affix a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

Step 4: Storage

Store the sealed waste container in a designated satellite accumulation area. This area should be:

  • In a well-ventilated location, preferably within a fume hood or a ventilated cabinet.

  • Away from incompatible materials, such as strong oxidizing agents, acids, and bases.[8]

  • On a surface with secondary containment to manage potential leaks.

Step 5: Final Disposal
  • Arrange for Pickup: Once the container is full or is no longer being used, complete a chemical collection request form with your institution's EH&S or hazardous waste management provider.[9]

  • Treatment Method: The most common and effective disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[11] These facilities are equipped with advanced scrubbers and emission control systems to neutralize harmful byproducts like hydrogen bromide.[5][11] Land disposal of untreated halogenated organic compounds is heavily restricted by the EPA.[5][6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Contaminated consumables, excess reagent) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) is_solid->liquid_waste Liquid collect_solid Collect in dedicated, sealed container for 'Halogenated Solids' solid_waste->collect_solid collect_liquid Collect in dedicated, sealed container for 'Halogenated Liquids' liquid_waste->collect_liquid label_waste Attach Hazardous Waste Label (Contents, Hazards, Date) collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated Satellite Accumulation Area with secondary containment label_waste->store_waste request_pickup Container Full? Request pickup from EH&S or certified vendor store_waste->request_pickup disposal Transport to licensed facility for high-temperature incineration request_pickup->disposal Yes

References

A Researcher's Guide to the Safe Handling of 6-Bromo-3-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 6-Bromo-3-phenyl-1H-indazole presents both significant opportunities in medicinal chemistry and specific handling challenges in the laboratory. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not yet universally available, a comprehensive safety and operational plan can be constructed by analyzing the known hazards of structurally similar brominated indazoles. This guide provides the essential, field-tested procedures necessary to ensure the safety of researchers and the integrity of experimental work.

The foundational principle of this guide is proactive risk mitigation. Based on data from analogous compounds, this compound should be presumed to be hazardous.[1][2] Key anticipated hazards include skin irritation, serious eye irritation, respiratory tract irritation if inhaled as a dust, and harm if swallowed.[3][4][5] Therefore, all handling protocols are designed to prevent direct contact, inhalation, and ingestion.

Hazard Profile and Personal Protective Equipment (PPE) Rationale

A thorough risk assessment is the cornerstone of laboratory safety.[6] The selection of PPE is not arbitrary but is directly dictated by the anticipated hazards of the material. For this compound, the rationale for each piece of protective equipment is as follows:

  • Engineering Controls (Primary Barrier): The most critical safety measure is to handle the compound within a certified chemical fume hood.[7][8] This engineering control minimizes the risk of inhaling fine powders or aerosols, which is a primary exposure route for compounds that cause respiratory irritation.[1][4]

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection.[1] Standard safety glasses are insufficient. Tight-sealing safety goggles or a full-face shield used in conjunction with safety glasses are required to protect against accidental splashes or airborne particles.[7][9]

  • Skin Protection: To prevent skin irritation, chemically resistant gloves and a laboratory coat are mandatory.[1][10] Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation or tearing before and during use.[7] For extended operations, consider double-gloving or using thicker, more robust gloves.[9]

  • Respiratory Protection: When handling the solid powder outside of a fume hood (a practice that should be avoided) or if there is a risk of generating dust, a NIOSH-approved respirator is required.[1][7] The specific cartridge should be selected based on a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.

Table 1: Summary of Required Personal Protective Equipment
Body PartPersonal Protective EquipmentSpecifications and Rationale
Engineering Certified Chemical Fume HoodPrimary containment. Essential for preventing inhalation of dust or aerosols. All handling of the solid and volatile solutions should occur here.[8]
Eyes/Face Safety Goggles or Face ShieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][4] Must be worn at all times in the lab.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Prevents direct skin contact and irritation.[7] Check for tears before use and change frequently.[9]
Body Laboratory CoatProtects against incidental skin contact from spills and contamination of personal clothing.[10]
Respiratory NIOSH-Approved RespiratorRequired if handling powder outside a fume hood or if significant dust is generated. The type should be based on a formal risk assessment.[1]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Engineering Controls
  • Verify Fume Hood Function: Before beginning work, ensure the chemical fume hood is operational, with the sash at the appropriate height.

  • Assemble Materials: Place all necessary equipment—spatulas, weigh paper, glassware, and solvents—inside the fume hood to minimize reaching in and out.

  • Don PPE: Put on all required PPE as detailed in Table 1 before approaching the work area.

Handling the Solid Compound (e.g., Weighing)
  • Tare the Balance: If using an analytical balance inside the hood, ensure it is tared with the weigh paper or container.

  • Transfer Gently: Use a clean spatula to carefully transfer the this compound powder. Avoid any scooping motions that could generate dust. Tap the spatula gently to release the powder.

  • Close Container Immediately: Promptly and securely close the primary container of the chemical after dispensing.

  • Clean Up: Use a brush to gently sweep any stray particles onto a piece of weigh paper, which should then be disposed of as hazardous waste. Do not use compressed air to clean spills.

Emergency Procedures

Accidents can happen despite careful planning. A clear and immediate response is vital.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear your full PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation.[1] Place it into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the area with a suitable solvent, collecting the rinsate as halogenated waste.[8]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4] Remove and wash contaminated clothing before reuse.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[11][12]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Managing Halogenated Waste

Proper waste management is a critical component of the chemical handling lifecycle, essential for both safety and environmental protection.

  • Waste Characterization: this compound must be treated as hazardous waste. Due to the presence of bromine, it is classified as halogenated organic waste .[8][13]

  • Segregation: This waste stream must be kept separate from non-halogenated waste to ensure proper disposal by your institution's EHS provider.[8][13] Mixing incompatible waste streams can lead to dangerous reactions and complicates disposal.

  • Labeling and Storage: Collect all solid waste, contaminated consumables (e.g., gloves, weigh paper), and liquid rinsates in a designated, properly sealed, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[8]

Safe Handling Workflow Diagram

The following diagram outlines the complete, cyclical process for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_emergency Emergency Response prep_sds Review SDS of Analogous Compounds prep_hood Verify Fume Hood Function prep_sds->prep_hood Proceed to Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood->prep_ppe Proceed to Handling handle_weigh Weigh Solid Compound (Avoid Dust) prep_ppe->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decontaminate Decontaminate Glassware (Collect Rinsate) handle_reaction->cleanup_decontaminate Post-Experiment emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_firstaid First Aid handle_reaction->emergency_firstaid If Exposure Occurs cleanup_segregate Segregate Halogenated Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store in Labeled, Sealed Container cleanup_segregate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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6-Bromo-3-phenyl-1H-indazole

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